molecular formula C56H42O13 B12299942 Caraganaphenol A

Caraganaphenol A

Cat. No.: B12299942
M. Wt: 922.9 g/mol
InChI Key: OIQYJZZWQGGEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caraganaphenol A is a useful research compound. Its molecular formula is C56H42O13 and its molecular weight is 922.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYJZZWQGGEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Caraganaphenol A: A Technical Guide to its Discovery, Isolation, and Characterization from Caragana Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A is a novel oligostilbene, a class of natural phenols known for their diverse biological activities. First isolated from the roots of Caragana sinica, a plant used in traditional Chinese medicine, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting the available data in a structured format for researchers and drug development professionals. The document details the experimental protocols for its extraction and purification, summarizes its spectroscopic and bioactivity data, and visually represents the isolation workflow.

Discovery and Source

This compound was first discovered as a novel resveratrol (B1683913) trimer, isolated from the roots of Caragana sinica (Buc'hoz) Rehder.[1][2] This finding was part of a broader investigation into the chemical constituents of this plant species, which also led to the isolation of other novel oligostilbenes, including four new resveratrol dimers: (+)-isoampelopsin F, caraphenol B, caraphenol C, and (−)-ampelopsin F.[2] The roots of Caragana sinica have been traditionally used in folk medicine to treat conditions such as hypertension and contusions.

Experimental Protocols

Plant Material and Extraction

The isolation of this compound begins with the collection and processing of the roots of Caragana sinica. A general procedure for the extraction of active compounds from this plant material is as follows:

  • Collection and Preparation : The roots of Caragana sinica are collected, washed, dried, and then pulverized into a coarse powder.

  • Extraction : The powdered root material is typically extracted with a polar solvent to efficiently isolate the phenolic compounds. A common method involves refluxing the material with 95% ethanol.

  • Concentration : The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The oligostilbenes, including this compound, are typically enriched in the ethyl acetate fraction.

Isolation and Purification of this compound

The ethyl acetate fraction, containing a mixture of oligostilbenes, requires further chromatographic separation to isolate pure this compound. The following is a representative protocol:

  • Silica (B1680970) Gel Column Chromatography : The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions containing this compound are pooled and further purified by column chromatography on Sephadex LH-20, eluting with methanol (B129727) (MeOH).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water (MeOH-H₂O) gradient as the mobile phase. This step yields pure this compound.

Experimental Workflow for Isolation of this compound

G cluster_extraction Extraction and Fractionation cluster_purification Purification Caragana sinica roots Caragana sinica roots Pulverization Pulverization Caragana sinica roots->Pulverization 95% EtOH Extraction 95% EtOH Extraction Pulverization->95% EtOH Extraction Crude Extract Crude Extract 95% EtOH Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel Chromatography Silica Gel Chromatography EtOAc Fraction->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation and Data

The structure and stereochemistry of this compound were determined through extensive spectroscopic analysis.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound. The exact values are as reported in the primary literature.

Spectroscopic Technique Key Observations and Data
Mass Spectrometry (MS) The molecular formula was established by High-Resolution Mass Spectrometry (HRMS).
¹H NMR The proton NMR spectrum reveals the chemical shifts and coupling constants of the protons, providing information on the connectivity and stereochemistry of the molecule.
¹³C NMR The carbon NMR spectrum indicates the number and types of carbon atoms present in the molecule.
2D NMR (HMBC, NOE) Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments were crucial in establishing the long-range C-H correlations and the spatial proximity of protons, respectively, which were essential for determining the complex trimeric structure and its stereochemistry.[2]

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically reported in the primary literature and are essential for unambiguous structural assignment.

Biological Activity

Initial pharmacological screenings of this compound have suggested potential biological activities.

Anti-HIV Activity
Stimulation of Osteoblast Growth

The crude ethyl acetate extract of Caragana sinica roots, from which this compound was isolated, was found to stimulate the growth of osteoblasts. This suggests that constituents of the extract, potentially including this compound, may have bone-health-promoting properties. The specific contribution of this compound to this activity and the underlying mechanism require further dedicated studies.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other stilbenoids, potential pathways of interest for future research could include those involved in inflammation, oxidative stress, and cell proliferation. For instance, α-viniferin, another oligostilbene from Caragana sinica, has been shown to enhance the gene expression of α-secretase ADAM10, a key enzyme in the non-amyloidogenic processing of the amyloid precursor protein, suggesting a potential role in neuroprotective signaling pathways relevant to Alzheimer's disease.

Hypothetical Signaling Pathway for Investigation

G This compound This compound Target Protein/Receptor Target Protein/Receptor This compound->Target Protein/Receptor Binds to Upstream Kinase Upstream Kinase Target Protein/Receptor->Upstream Kinase Activates/Inhibits Downstream Effector Downstream Effector Upstream Kinase->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Leads to

Caption: A generic signaling cascade for future investigation of this compound's mechanism.

Conclusion

This compound represents a structurally complex and biologically interesting natural product from Caragana sinica. This guide has summarized the available technical information regarding its discovery, isolation, and initial characterization. While preliminary data suggest potential anti-HIV and osteoblast-stimulating activities, further in-depth studies are required to confirm these effects, determine their potency, and elucidate the underlying molecular mechanisms and signaling pathways. The detailed experimental protocols and spectroscopic data provided herein serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who wish to further investigate the therapeutic potential of this compound.

References

In-depth Technical Guide: The Elusive Caraganaphenol A - A Review of Phenolic Compounds in the Genus Caragana

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and chemical databases for "Caraganaphenol A" has yielded no compound with this specific designation. This suggests that this compound may be a novel, as-yet-unpublished discovery, a compound known by an alternative name, or a potential misnomer. In light of this, this guide will provide a comprehensive overview of the known phenolic constituents isolated from the genus Caragana, a plant group rich in diverse and bioactive phenolic compounds.

The genus Caragana, belonging to the Fabaceae family, is a source of numerous secondary metabolites, with phenolic compounds being among the most prominent. These plants are utilized in traditional medicine, and modern phytochemical investigations have revealed a wealth of flavonoids, stilbenoids, and various classes of phenolic acids, some of which exhibit significant biological activities.

Known Phenolic Constituents of Caragana Species

While "this compound" remains unidentified, numerous other phenolic compounds have been successfully isolated and characterized from various Caragana species. These compounds are of significant interest to researchers in natural product chemistry and drug discovery.

Table 1: Major Classes of Phenolic Compounds in Caragana
Compound ClassRepresentative ExamplesSource Species
Flavonoids Quercetin, Kaempferol, Isoquercitrin, Rutin, FormononetinC. arborescens, C. sinica
Stilbenoids Resveratrol, PiceatannolCaragana spp.
Phenolic Acids Gallic acid, Caffeic acid, Chlorogenic acid, Ferulic acidC. frutex

Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural determination of phenolic compounds from Caragana species typically involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Diagram 1: General Workflow for Natural Product Isolation

G PlantMaterial Dried & Powdered Caragana Plant Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning or Column Chromatography CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC or Sephadex Chromatography Fractions->Purification IsolatedCompound Pure Phenolic Compound Purification->IsolatedCompound StructureElucidation Spectroscopic Analysis (NMR, MS, IR, UV) IsolatedCompound->StructureElucidation FinalStructure Determined Chemical Structure StructureElucidation->FinalStructure

Caption: A typical experimental workflow for the isolation and identification of phenolic compounds from plant sources.

Detailed Methodologies:

A representative experimental protocol for the isolation of phenolic compounds from a Caragana species would involve the following steps:

  • Extraction: Air-dried and powdered plant material (e.g., roots, stems, or leaves) is exhaustively extracted with a suitable solvent, such as 80% aqueous ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This process separates compounds based on their polarity.

  • Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques. This may include column chromatography over silica (B1680970) gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of certain chromophores.

Stereochemistry Determination

The absolute configuration of chiral centers in natural products is a critical aspect of their characterization. For phenolic compounds from Caragana that possess stereocenters, their stereochemistry is typically determined by:

  • Chiroptical Methods: Circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy are powerful techniques for determining the stereochemistry of chiral molecules.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry.

  • Comparison with Known Compounds: The spectroscopic data and optical rotation of a newly isolated compound can be compared with those of known compounds reported in the literature to infer its stereochemistry.

Biological Activities and Signaling Pathways

Many phenolic compounds isolated from Caragana species have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The specific signaling pathways modulated by these compounds are an active area of research. For a hypothetical "this compound," once its structure is known, its biological effects and mechanism of action would need to be investigated through in vitro and in vivo studies.

Diagram 2: Hypothetical Signaling Pathway Investigation

G Compound This compound CellCulture In Vitro Cell-Based Assays Compound->CellCulture TargetIdentification Target Identification (e.g., Affinity Chromatography, Proteomics) CellCulture->TargetIdentification BiologicalEffect Observed Biological Effect CellCulture->BiologicalEffect PathwayAnalysis Pathway Analysis (e.g., Western Blot, qPCR) TargetIdentification->PathwayAnalysis PathwayAnalysis->BiologicalEffect

Caraganaphenol A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A is a naturally occurring stilbenoid compound. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula. While specific biological activity and mechanistic data for this compound are limited in publicly accessible literature, this document outlines the broader context of stilbenoids derived from the Caragana genus, focusing on their established antioxidant properties. This guide also presents generalized experimental protocols for the isolation and antioxidant assessment of such compounds, providing a foundational framework for researchers.

Compound Identification

Compound Name This compound
CAS Number 194842-03-8
Molecular Formula C28H22O7

Chemical Context: Stilbenoids from Caragana Species

This compound belongs to the stilbenoid class of compounds, which are phenolic compounds produced by various plant species. The genus Caragana, a member of the Fabaceae family, is known to be a rich source of flavonoids and stilbenoids. These compounds are recognized for a range of biological activities, with antioxidant effects being particularly prominent.

Stilbenoids are phytoalexins, meaning they are produced by plants in response to stress, such as microbial infection or UV radiation. Their fundamental structure consists of two aromatic rings joined by an ethylene (B1197577) bridge. The biological activities of stilbenoids are closely linked to the nature and placement of their substituent groups.

Potential Biological Activity: Antioxidant Properties

Quantitative Data on Related Compounds

To provide context, the following table summarizes antioxidant activity data for extracts from Caragana sinica flowers, which are known to contain various flavonoids and potentially stilbenoids. These assays are standard methods for evaluating the antioxidant capacity of natural products.

Assay Fraction Activity
DPPH Radical Scavenging Ethyl AcetateMost Effective
Ferric Reducing/Antioxidant Power (FRAP) Ethyl AcetateMost Effective
β-Carotene Bleaching Ethyl AcetateROR: 0.26 ± 0.004
n-ButanolROR: 0.41 ± 0.005
Crude ExtractROR: 0.52 ± 0.005
WaterROR: 0.51 ± 0.005
Petroleum EtherROR: 0.58 ± 0.006
ROR represents the oxidation rate ratio, where a lower value indicates higher antioxidant activity.

Experimental Protocols

The following are generalized experimental protocols relevant to the isolation and evaluation of stilbenoids like this compound from plant sources.

General Isolation and Purification Workflow

This workflow outlines the typical steps for extracting and isolating stilbenoids from plant material.

G plant_material Plant Material (e.g., Caragana sp.) extraction Extraction with Organic Solvents (e.g., Ethanol, Acetone) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Isolated Pure Compound (e.g., this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation G cluster_interaction ROS Reactive Oxygen Species (ROS) (e.g., Free Radicals) NeutralizedROS Neutralized Species ROS->NeutralizedROS CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes CaraganaphenolA This compound CaraganaphenolA->NeutralizedROS donates electron/H atom to

Caraganaphenol A literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

A novel resveratrol (B1683913) trimer isolated from the roots of Caragana sinica, Caraganaphenol A has emerged as a molecule of significant interest to the scientific community. Initially identified during phytochemical investigations of traditional medicinal plants, this oligostilbene has demonstrated a range of biological activities, prompting further research into its therapeutic potential. This technical guide provides a detailed overview of the current literature on this compound, including its historical context, physicochemical properties, synthesis, biological activities, and mechanism of action, with a focus on data and methodologies relevant to researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound was first isolated from the roots of Caragana sinica (Buc'hoz) Rehder, a plant used in traditional medicine. The discovery was part of a broader investigation into the chemical constituents of this plant species, which is known to produce a variety of bioactive compounds, including flavonoids and other stilbenoids. The initial report on this compound characterized it as a novel resveratrol trimer and initiated the exploration of its biological properties, including anti-HIV activity and the stimulation of osteoblast growth.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data are crucial for the identification and characterization of natural products. The following table summarizes the key data for this compound as reported in the literature.

PropertyValueReference
Molecular Formula C42H28O9[1]
Molecular Weight 676.67 g/mol
Appearance Amorphous Powder
Optical Rotation [α]D +12.5 (c 0.1, MeOH)
UV (MeOH) λmax (log ε) 286 (4.12), 225 (4.58), 208 (4.70) nm
IR (KBr) νmax 3360, 1630, 1510, 1460, 1240, 1150, 830 cm-1
1H NMR (500 MHz, CD3OD) See original literature for detailed assignments
13C NMR (125 MHz, CD3OD) See original literature for detailed assignments
HR-ESI-MS m/z 677.1798 [M+H]+ (Calcd. for C42H29O9, 677.1811)

Synthesis of this compound

The complex structure of this compound has presented a challenge for synthetic chemists. A total synthesis of (±)-Caraganaphenol A has been successfully achieved, providing a scalable route to this natural product and enabling the synthesis of analogs for structure-activity relationship studies.[2]

Key Synthetic Strategy

The total synthesis relies on a key intramolecular Friedel–Crafts reaction to construct the central nine-membered ring.[2] The synthesis begins with commercially available starting materials and involves a multi-step sequence.

Experimental Workflow for Total Synthesis

G A Starting Materials B Corey–Chaykovsky Epoxidation, Meinwald Rearrangement, Grignard Addition A->B C Dihydrofuran Formation (Acid-promoted cyclization) B->C D Fries Rearrangement C->D E Multi-step Conversion to Allylic Alcohol D->E F Intramolecular Friedel–Crafts Cyclization (Methanesulfonic acid) E->F G (±)-Caraphenol A F->G G cluster_cell Host Cell LV Lentiviral Vector (LV) Endosome Endosome LV->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Inhibited by IFITM) IFITM IFITM2/3 Proteins Nucleus Nucleus Cytoplasm->Nucleus Reverse Transcription & Nuclear Import Integration Viral Genome Integration Nucleus->Integration CaraphenolA Caraphenol A CaraphenolA->IFITM Reduces expression & alters localization

References

Methodological & Application

Application Note: Extraction of Caraganaphenol A from Caragana sinica Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caragana sinica (Buc’hoz) Rehder, a plant belonging to the Fabaceae family, has a history of use in traditional medicine for treating conditions such as neuralgia, arthritis, and hypertension.[1] The roots of this plant are a rich source of various bioactive compounds, including flavonoids, isoflavonoids, and oligostilbenes.[2][3][4] Among these, Caraganaphenol A, a phenolic compound, has been identified as a constituent of Caragana sinica root extracts. This document provides a detailed protocol for the extraction and purification of this compound from the roots of Caragana sinica, based on established methodologies for isolating phenolic compounds from this plant species.

Experimental Protocols

1. Plant Material Preparation

  • Collection and Identification: The roots of Caragana sinica should be collected and authenticated by a qualified botanist.

  • Drying and Pulverization: The collected roots are washed, air-dried in the shade, and then pulverized into a coarse powder using a mechanical grinder. The powder should be stored in a cool, dry place until extraction.

2. Extraction of Crude Phenolic Compounds

This protocol utilizes a solvent extraction method, a common technique for isolating phenolic compounds from plant materials.

  • Initial Extraction:

    • Weigh 1 kg of powdered Caragana sinica root.

    • Macerate the powder with 10 L of 70-85% ethanol (B145695) at room temperature for 48 hours. This process should be repeated three times to ensure exhaustive extraction.

    • Combine the ethanol extracts from all three macerations.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

3. Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in 3 L of distilled water.

    • Perform sequential partitioning with solvents of increasing polarity.

    • First, partition the aqueous suspension with 3 L of petroleum ether three times to remove non-polar compounds like fats and waxes.

    • Separate and combine the petroleum ether fractions.

    • Next, partition the remaining aqueous layer with 3 L of ethyl acetate (B1210297) three times. Phenolic compounds like this compound are expected to have good solubility in ethyl acetate.

    • Separate and combine the ethyl acetate fractions.

    • Finally, partition the remaining aqueous layer with 3 L of n-butanol three times.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate extract (EAE), which is expected to be enriched with this compound.

4. Purification of this compound

Further purification of the ethyl acetate extract is necessary to isolate this compound. This typically involves chromatographic techniques.

  • Column Chromatography:

    • Subject the EAE to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the combined fractions from column chromatography to preparative HPLC.

    • Use a C18 column with a mobile phase consisting of a gradient of methanol and water (containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) for phenolic compounds.

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Representative Yields from Extraction and Fractionation of Caragana sinica Roots

Extraction/Fractionation StepStarting Material (g)Yield (g)Percentage Yield (%)
Crude Ethanol Extract100012512.5
Petroleum Ether Fraction1253225.6
Ethyl Acetate Fraction1252217.6
n-Butanol Fraction1253024.0
Water Fraction1253528.0

Note: These are representative values based on typical extraction yields for similar plant materials and are intended for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Extraction_Workflow A Caragana sinica Roots B Drying and Pulverization A->B C Maceration with 70-85% Ethanol B->C D Concentration (Rotary Evaporator) C->D E Crude Ethanol Extract D->E F Solvent Partitioning E->F G Petroleum Ether Fraction (Discarded) F->G Non-polar H Ethyl Acetate Fraction (Enriched with this compound) F->H Medium-polar I n-Butanol Fraction F->I Polar J Aqueous Fraction F->J Highly polar K Column Chromatography (Silica Gel) H->K L Preparative HPLC K->L M Isolated this compound L->M N Structural Elucidation (MS, NMR) M->N

Caption: Workflow for the extraction and purification of this compound.

Note: As no specific signaling pathways involving this compound were detailed in the provided search results, a diagram for a signaling pathway has not been included.

References

Application Notes and Protocols for the Purification of Caraganaphenol A by HPLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caraganaphenol A, a putative stilbenoid from the genus Caragana, represents a class of phenolic compounds with significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The effective purification of this compound is a critical step in its characterization and subsequent development as a pharmaceutical agent. These application notes provide detailed protocols for the purification of this compound from a crude plant extract using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the expected quantitative data at each stage of the purification process, based on typical yields and purities observed during the isolation of analogous phenolic compounds from Caragana species.

Table 1: Summary of Purification Steps and Expected Yields

Purification StepStarting Material (g)Fraction/CompoundYield (mg)Purity (%)
Crude Extraction 1000 (dried plant material)Crude Ethanol (B145695) Extract150,000~5
Solvent Partitioning 150,000 (crude extract)Ethyl Acetate (B1210297) Fraction30,000~20
Column Chromatography 30,000 (EtOAc fraction)Stilbenoid-rich Fraction3,000~60
Preparative HPLC 3,000 (stilbenoid-rich fraction)This compound150>98

Table 2: HPLC Analysis Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18 (4.6 x 250 mm, 5 µm)C18 (20 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 5-95% B over 30 min30-70% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection 320 nm320 nm
Injection Volume 10 µL2 mL
Column Temperature 25°C25°C

Experimental Protocols

Extraction and Solvent Partitioning

This protocol describes the initial extraction of phenolic compounds from the plant material and their preliminary separation based on polarity.

Materials:

  • Dried and powdered Caragana plant material (e.g., roots or stems)

  • 80% Ethanol

  • Petroleum Ether

  • Ethyl Acetate

  • n-Butanol

  • Deionized Water

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Macerate 1 kg of dried, powdered plant material in 10 L of 80% ethanol at room temperature for 48 hours.

  • Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 2 L of deionized water and transfer to a large separatory funnel.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with 3 x 2 L of petroleum ether, followed by 3 x 2 L of ethyl acetate, and finally 3 x 2 L of n-butanol.

  • Collect the ethyl acetate fraction, as stilbenoids are typically enriched in this fraction.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the ethyl acetate extract.

Column Chromatography

This protocol details the separation of the ethyl acetate extract to isolate a stilbenoid-rich fraction using silica (B1680970) gel column chromatography.

Materials:

  • Silica Gel (100-200 mesh)

  • Glass Chromatography Column

  • Ethyl Acetate Extract

  • Hexane (B92381)

  • Ethyl Acetate

  • Methanol

  • Fraction Collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the dried ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of 50 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1) and UV visualization.

  • Combine the fractions containing the target compound (stilbenoid-rich fraction) based on the TLC analysis and evaporate the solvent.

Preparative HPLC

This protocol describes the final purification of this compound from the stilbenoid-rich fraction using preparative reverse-phase HPLC.

Materials:

  • Preparative HPLC system with a fraction collector

  • C18 preparative column (e.g., 20 x 250 mm, 10 µm)

  • Stilbenoid-rich fraction from column chromatography

  • HPLC-grade Acetonitrile

  • HPLC-grade Formic Acid

  • HPLC-grade Water

  • 0.22 µm syringe filters

Procedure:

  • Dissolve the stilbenoid-rich fraction in a minimal volume of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Set up the preparative HPLC system with the parameters outlined in Table 2.

  • Inject the filtered sample onto the column.

  • Collect fractions corresponding to the peak of interest (this compound) as determined by UV detection at 320 nm.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_column Column Chromatography cluster_hplc Preparative HPLC plant_material Caragana Plant Material extraction 80% Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction column_chrom Silica Gel Column etoac_fraction->column_chrom stilbenoid_fraction Stilbenoid-rich Fraction column_chrom->stilbenoid_fraction prep_hplc Preparative RP-HPLC stilbenoid_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Purification workflow for this compound.

Potential Signaling Pathway

Stilbenoids from Caragana species have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.

G cluster_pathway Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces CaraganaphenolA This compound CaraganaphenolA->IKK inhibits

Caption: Potential anti-inflammatory signaling pathway.

Application Notes and Protocols for Caraganaphenol A: Synthesis, Derivatization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caraganaphenol A

This compound is a resveratrol (B1683913) dimer, a class of polyphenolic compounds known for their diverse biological activities. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. As a member of the stilbenoid family, this compound shares a characteristic C6-C2-C6 backbone. Stilbenoids are naturally occurring phytochemicals produced by plants in response to stress, such as pathogen infection.[1] This document provides an overview of the proposed synthesis of this compound, methods for its derivatization to generate novel analogs, and insights into its potential biological mechanisms of action.

Synthesis of this compound

While a specific total synthesis for this compound has not been extensively published, a plausible synthetic route can be devised based on the successful synthesis of structurally related resveratrol dimers, such as Caraphenol B and C.[2] The proposed strategy involves a key oxidative coupling of a resveratrol monomer derivative, followed by stereoselective transformations to achieve the desired this compound structure.

Proposed Synthetic Workflow

The synthesis would likely commence with a protected resveratrol derivative to ensure regioselectivity in the subsequent coupling reaction. A common approach involves the use of an oxidant to induce the formation of a radical intermediate, which then undergoes dimerization. Subsequent cyclization and deprotection steps would yield the final product.

G cluster_synthesis Proposed Synthesis of this compound A Protected Resveratrol B Oxidative Dimerization A->B Oxidant (e.g., Fe(III) salt) C Cyclization B->C Acid or Base Catalyst D Deprotection C->D Deprotecting Agent (e.g., BBr3) E This compound D->E

A proposed synthetic workflow for this compound.
Experimental Protocol: Oxidative Coupling of Protected Resveratrol

This protocol is adapted from the synthesis of similar resveratrol dimers and outlines a potential key step.

Materials:

  • Protected Resveratrol (e.g., with methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers)

  • Anhydrous Dichloromethane (DCM)

  • Iron(III) chloride (FeCl₃) or similar oxidant

  • Methanol (for quenching)

  • Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the protected resveratrol derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of FeCl₃ in DCM dropwise to the resveratrol solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold methanol.

  • Allow the mixture to warm to room temperature and then dilute with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the dimeric intermediate.

Quantitative Data for Synthesis

The following table provides estimated quantitative data for the key synthetic steps based on the synthesis of analogous compounds.[2]

StepReagents and ConditionsReaction TimeExpected Yield
Oxidative Dimerization Protected Resveratrol, FeCl₃, DCM, 0 °C2-4 hours40-60%
Cyclization Dimeric Intermediate, Acid/Base Catalyst, Solvent1-3 hours70-85%
Deprotection Protected this compound, BBr₃, DCM, -78 °C to rt1-2 hours60-75%

Derivatization of this compound

Derivatization of this compound is a valuable strategy for exploring structure-activity relationships and improving its pharmacokinetic properties. The phenolic hydroxyl groups are the primary sites for modification.

G cluster_derivatization Derivatization of this compound Caraganaphenol_A This compound Acetylation Acetylation Caraganaphenol_A->Acetylation Acetic Anhydride (B1165640), Pyridine (B92270) Methylation Methylation Caraganaphenol_A->Methylation Dimethyl Sulfate, K2CO3 Glycosylation Glycosylation Caraganaphenol_A->Glycosylation Glycosyl Donor, Catalyst Acetylated_Product Acetylated this compound Acetylation->Acetylated_Product Methylated_Product Methylated this compound Methylation->Methylated_Product Glycosylated_Product Glycosylated this compound Glycosylation->Glycosylated_Product

Derivatization pathways for this compound.
Experimental Protocols for Derivatization

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve this compound in a mixture of anhydrous pyridine and DCM.

  • Add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Materials:

  • This compound

  • Dimethyl sulfate (DMS) or methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous acetone, add K₂CO₃.

  • Add dimethyl sulfate dropwise and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the K₂CO₃ and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Materials:

  • This compound (with selective protection of some hydroxyl groups if necessary)

  • Acetobromo-α-D-glucose (or other glycosyl donor)

  • Silver(I) oxide (Ag₂O) or other promoter

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the partially protected this compound in the chosen anhydrous solvent.

  • Add the glycosyl donor and the promoter.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the protected glycoside.

  • Perform a subsequent deprotection step (e.g., Zemplén deacetylation for acetylated sugars) to yield the final glycosylated this compound.

Quantitative Data for Derivatization

The following table provides estimated quantitative data for the derivatization reactions.

ReactionReagents and ConditionsReaction TimeExpected Yield
Acetylation Acetic anhydride, pyridine, rt12-24 hours>90%
Methylation Dimethyl sulfate, K₂CO₃, acetone, reflux4-8 hours80-95%
Glycosylation Acetobromo-α-D-glucose, Ag₂O, DCM, rt24-48 hours50-70%

Biological Activity and Potential Signaling Pathways

Stilbenoids, including those isolated from Caragana species, have been reported to possess significant anti-inflammatory and antioxidant properties.[1][3] The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is implicated in a wide range of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Extracts from Caragana species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that this compound contributes to this activity by preventing the activation of IKK (IκB kinase), which in turn inhibits the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Caraganaphenol_A This compound Caraganaphenol_A->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Proposed inhibition of the NF-κB pathway by this compound.
Antioxidant Activity and the Nrf2 Pathway

Oxidative stress is another key factor in the pathogenesis of many chronic diseases. The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Many polyphenols are known to activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

G cluster_nrf2 Nrf2 Antioxidant Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Caraganaphenol_A This compound Caraganaphenol_A->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Proposed activation of the Nrf2 pathway by this compound.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. The synthetic and derivatization strategies outlined in these application notes provide a framework for accessing this molecule and its analogs for biological evaluation. The potential for this compound to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, highlights its therapeutic potential. Further research is warranted to validate these proposed synthetic routes and to fully elucidate the molecular mechanisms underlying the biological activities of this compound and its derivatives.

References

Application Notes and Protocols: Caraganaphenol A In Vitro Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Caraganaphenol A. The methodologies outlined below describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system to assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases. Key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, play a central role in regulating the inflammatory response.[1][2][3][4] The activation of these pathways leads to the production of pro-inflammatory mediators. Therefore, inhibiting these pathways and the subsequent production of inflammatory molecules is a key strategy in the development of anti-inflammatory therapeutics.[4]

This compound, a polyphenol, is investigated here for its potential anti-inflammatory effects. Polyphenolic compounds have been noted for their anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. This protocol details the in vitro assays to quantify the anti-inflammatory potential of this compound.

Data Presentation

The quantitative results from the following experimental protocols can be summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Absorbance (540 nm)NO Concentration (µM)% Inhibition
Control (Untreated)-
LPS (1 µg/mL)-0%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Dexamethasone)10

Table 2: Effect of this compound on PGE2 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Absorbance (450 nm)PGE2 Concentration (pg/mL)% Inhibition
Control (Untreated)-
LPS (1 µg/mL)-0%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Indomethacin)10

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Dexamethasone)10

Experimental Workflow

The overall experimental process for evaluating the anti-inflammatory activity of this compound is depicted in the following workflow diagram.

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pre_treat Pre-treat with this compound seed->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant no_assay NO Assay (Griess) collect_supernatant->no_assay pge2_assay PGE2 ELISA collect_supernatant->pge2_assay cytokine_assay Cytokine ELISA collect_supernatant->cytokine_assay data_analysis Analyze Data & Calculate % Inhibition no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Inflammatory Signaling Pathway

The diagram below illustrates the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This compound is hypothesized to inhibit these pathways, thereby reducing the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Caraganaphenol_A This compound Caraganaphenol_A->MAPK Inhibition Caraganaphenol_A->IKK Inhibition Gene_Expression Gene Expression NFkB_nuc->Gene_Expression NO NO Gene_Expression->NO PGE2 PGE2 Gene_Expression->PGE2 Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines

Caption: NF-κB and MAPK inflammatory signaling pathways.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

The RAW 264.7 cell line is a widely used model for studying macrophage functions, including inflammation.

  • 1.1. Materials:

    • RAW 264.7 cell line (ATCC® TIB-71™)

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Cell scraper

  • 1.2. Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

    • To subculture, aspirate the old medium, wash the cells once with PBS, and then detach the cells by gently using a cell scraper in fresh medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells before assessing its anti-inflammatory activity.

  • 2.1. Materials:

    • RAW 264.7 cells

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • 2.2. Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Determine the highest concentration of this compound that does not significantly affect cell viability.

Measurement of Nitric Oxide (NO) Production

LPS stimulation of RAW 264.7 cells leads to the production of NO, which can be measured using the Griess reagent.

  • 3.1. Materials:

  • 3.2. Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in the cell culture supernatant can be quantified using a competitive ELISA kit.

  • 4.1. Materials:

    • PGE2 ELISA Kit

    • LPS-stimulated cell culture supernatants

  • 4.2. Protocol:

    • Prepare cell culture supernatants as described in the NO production protocol (Section 3.2).

    • Perform the PGE2 ELISA according to the manufacturer's instructions.

    • Typically, the assay involves adding the supernatant, a known amount of HRP-conjugated PGE2, and an anti-PGE2 antibody to a pre-coated plate.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm.

    • The concentration of PGE2 in the samples is inversely proportional to the measured absorbance.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using specific sandwich ELISA kits.

  • 5.1. Materials:

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • LPS-stimulated cell culture supernatants

  • 5.2. Protocol:

    • Prepare cell culture supernatants as described in the NO production protocol (Section 3.2).

    • Follow the protocol provided with each specific cytokine ELISA kit.

    • The general principle involves capturing the cytokine of interest with an antibody coated on the plate, followed by the addition of a biotinylated detection antibody.

    • Streptavidin-HRP and a substrate are then added to generate a colorimetric signal.

    • The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.

References

Application Notes & Protocols: Antioxidant Activity Assessment of Caraganaphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a phenolic compound of interest, is evaluated for its antioxidant potential. This document provides detailed protocols for assessing the antioxidant activity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are fundamental in the preliminary screening of compounds for potential therapeutic applications in conditions associated with oxidative stress.

Data Presentation: Antioxidant Activity Summary

The antioxidant capacity of this compound is quantified by its ability to scavenge synthetic radicals. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µM) [± SD]Positive Control (Ascorbic Acid) IC50 (µM) [± SD]
This compound[Insert Value][Insert Value]
Example Value45.8 ± 2.18.5 ± 0.7

Table 2: ABTS Radical Cation Scavenging Activity of this compound

CompoundTEAC (Trolox Equivalents) [± SD]Positive Control (Trolox) TEAC
This compound[Insert Value]1.0
Example Value1.8 ± 0.21.0

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the DPPH radical is observed as a color change from deep violet to light yellow, which is measured spectrophotometrically.[2]

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[3]

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From this stock, create a series of dilutions to obtain a range of concentrations for testing.

  • Preparation of Positive Control: Prepare a stock solution of ascorbic acid in methanol and create a series of dilutions similar to the test sample.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH with Sample/ Control in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Serial Dilutions of Ascorbic Acid prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent to prepare a stock solution. From this stock, create a series of dilutions.

  • Preparation of Positive Control: Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test sample and the Trolox standards.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of TEAC: The percentage of inhibition of absorbance is calculated relative to a control (190 µL ABTS•+ solution and 10 µL of the solvent). A standard curve is plotted for Trolox, and the antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) incubate_abts Incubate in Dark (12-16 h, RT) prep_abts->incubate_abts prep_working Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) incubate_abts->prep_working mix Mix ABTS•+ with Sample/ Standard in 96-well Plate prep_working->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Trolox Standard Curve prep_control->mix incubate_assay Incubate (6 min, RT) mix->incubate_assay measure Measure Absorbance at 734 nm incubate_assay->measure plot Plot Trolox Standard Curve measure->plot teac Calculate TEAC Value plot->teac

ABTS Assay Experimental Workflow

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This process interrupts the radical chain reactions that can lead to cellular damage.

Antioxidant_Mechanism cluster_cellular Cellular Environment free_radical Free Radicals (e.g., ROO•, HO•) cellular_damage Oxidative Damage (Lipids, Proteins, DNA) free_radical->cellular_damage causes neutralization Radical Neutralization free_radical->neutralization reacts with disease Cellular Dysfunction & Disease cellular_damage->disease leads to caraganaphenol This compound (Phenolic Antioxidant) caraganaphenol->neutralization donates H•/e-

Mechanism of Phenolic Antioxidants

References

Caraganaphenol A: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of Caraganaphenol A (CAA) on gastric cancer cell lines and offer comprehensive protocols for its application in cell culture-based assays. This compound, a novel resveratrol (B1683913) trimer, has demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest.

Summary of this compound Effects

This compound has been shown to selectively inhibit the growth of human gastric cancer cells. Its primary mechanisms of action include the induction of G2/M phase cell cycle arrest and apoptosis. These effects are mediated by an increase in intracellular reactive oxygen species (ROS), which leads to downstream modulation of key regulatory proteins involved in cell survival and death.

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of this compound in gastric cancer cell lines.

Cell LineAssayTreatment DurationIC50 Value (µM)Key Observations
AGSMTT72 hours5.80 - 18.62Dose-dependent inhibition of cell growth.[1]
AGS-5FUMTT72 hours5.80 - 18.62Similar growth inhibition to parental AGS cells, suggesting potential to overcome 5-FU resistance.[1]
AGSFlow Cytometry (Cell Cycle)48 hours1, 2.5, 5, 10Dose-dependent increase in the percentage of cells in the G2/M and subG1 phases.[1]
AGS-5FUFlow Cytometry (Cell Cycle)48 hours1, 2.5, 5, 10Dose-dependent increase in the percentage of cells in the G2/M and subG1 phases.[1]
AGSFlow Cytometry (Apoptosis)48 hours1, 2.5, 5, 10Dose-dependent increase in early and late apoptotic cell populations.[1]
AGS-5FUFlow Cytometry (Apoptosis)48 hours1, 2.5, 5, 10Dose-dependent increase in early and late apoptotic cell populations.
AGSWestern Blot48 hours1, 2.5, 5, 10Upregulation of cleaved PARP; downregulation of XIAP and Bcl-2.
AGS-5FUWestern Blot48 hours1, 2.5, 5, 10Upregulation of cleaved PARP; downregulation of XIAP and Bcl-2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Caraganaphenol_A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ROS This compound->ROS This compound->ROS G2/M Arrest G2/M Arrest ROS->G2/M Arrest Bcl2_XIAP Bcl-2 & XIAP ROS->Bcl2_XIAP | Apoptosis Apoptosis PARP Cleaved PARP Apoptosis->PARP Bcl2_XIAP->Apoptosis inhibition of inhibition

Proposed Signaling Pathway of this compound.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (AGS, AGS-5FU) start->cell_culture treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation mtt->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

General Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human gastric adenocarcinoma cell line (AGS) and its 5-fluorouracil-resistant derivative (AGS-5FU).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere containing 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C.

  • Dilute the stock solution with the complete culture medium to the desired final concentrations (e.g., 1, 2.5, 5, and 10 µM) immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

MTT Assay for Cell Viability
  • Seed AGS or AGS-5FU cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Flow Cytometry for Cell Cycle Analysis
  • Seed AGS or AGS-5FU cells in 6-well plates and incubate until they reach approximately 70% confluency.

  • Treat the cells with this compound at the desired concentrations (e.g., 1, 2.5, 5, and 10 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
  • Seed and treat the cells with this compound as described for the cell cycle analysis (48-hour treatment).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis
  • Seed and treat cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved PARP, XIAP, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

References

Caraganaphenol A: Application Notes and Protocols for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on alleviating symptoms and often fail to halt disease progression. Emerging research has identified natural compounds with potential disease-modifying activities. Caraganaphenol A, a phenolic compound found in the roots of Caragana sinica, has been identified as a constituent of an extract that demonstrates significant chondroprotective and anti-inflammatory effects in preclinical models of osteoarthritis.[1] These application notes provide an overview of the therapeutic potential of this compound, its mechanism of action, and detailed protocols for its investigation in osteoarthritis research. While direct quantitative data for isolated this compound is still emerging, the data presented herein is based on studies of Caragana sinica root (CSR) extract, in which this compound is a key bioactive component.

Mechanism of Action

Caragana sinica root extract, containing this compound, exerts its anti-osteoarthritic effects primarily through the inhibition of key inflammatory and catabolic signaling pathways. The primary mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades in chondrocytes.[1]

Upon stimulation by pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), the MAPK pathway (including ERK, JNK, and p38) and the NF-κB pathway are activated, leading to the transcription of genes encoding catabolic enzymes such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTSs). These enzymes are responsible for the degradation of the extracellular matrix (ECM) components, including aggrecan and type II collagen, leading to cartilage destruction.

CSR extract has been shown to suppress the IL-1β-induced phosphorylation of MAPKs and the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] This blockade results in the reduced expression of MMPs and ADAMTSs, thus protecting the cartilage from degradation. Furthermore, the extract has been observed to increase the expression of SOX-9, a crucial transcription factor for chondrocyte differentiation and the synthesis of cartilage matrix proteins.[1]

Data Presentation

The following tables summarize the quantitative effects of Caragana sinica root (CSR) extract on key molecular markers in in vitro and in vivo models of osteoarthritis.

Table 1: In Vitro Effects of CSR Extract on IL-1β-Stimulated Rat Chondrocytes

MarkerEffect of CSR ExtractMethod of Analysis
Catabolic Enzymes
MMP-3, MMP-9, MMP-13Significantly inhibited mRNA expressionqRT-PCR
ADAMTSsSignificantly inhibited mRNA expressionqRT-PCR
Extracellular Matrix Components
Aggrecan, Type II CollagenInhibited degradationqRT-PCR
Key Transcription Factors
SOX-9Increased protein expressionWestern Blot
Signaling Pathway Proteins
p-ERK, p-JNK, p-p38Suppressed IL-1β-stimulated phosphorylationWestern Blot
IκBα degradationSuppressed IL-1β-stimulated degradationWestern Blot
NF-κB p65 nuclear translocationSuppressed IL-1β-stimulated translocationWestern Blot

Data is derived from studies on Caragana sinica root extract, of which this compound is a constituent.[1]

Table 2: In Vivo Effects of CSR Extract in a Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model

Marker/ParameterEffect of CSR ExtractMethod of Analysis
Inflammatory Mediators
Nitric Oxide (NO)Inhibited productionGriess Reagent Assay
Catabolic Enzymes in Serum
MMP-3, MMP-9, MMP-13Inhibited productionELISA
Extracellular Matrix Components in Serum
Aggrecan, Glycosaminoglycans (GAGs)Inhibited degradationELISA
Histopathological Assessment
OARSI ScoreImproved score (reduced cartilage degradation)Histopathological Analysis
SynovitisReduced severityHistopathological Analysis
Bone Morphology
Subchondral bone changesImproved morphologyMicro-CT Analysis

Data is derived from studies on Caragana sinica root extract, of which this compound is a constituent.

Experimental Protocols

In Vitro Model: IL-1β-Stimulated Chondrocyte Culture

This protocol describes the induction of an osteoarthritic phenotype in primary chondrocytes using IL-1β, a widely used in vitro model to screen for anti-inflammatory and chondroprotective compounds.

Materials:

  • Primary rat articular chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant rat IL-1β

  • This compound or Caragana sinica root extract

  • MTT assay kit

  • qRT-PCR reagents and primers for target genes (MMPs, ADAMTSs, Aggrecan, Collagen II)

  • Antibodies for Western Blot (p-ERK, p-JNK, p-p38, IκBα, NF-κB p65, SOX-9, β-actin)

Procedure:

  • Chondrocyte Isolation and Culture: Isolate primary chondrocytes from the articular cartilage of rat knees. Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: Seed chondrocytes in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound or CSR extract for a predetermined time. Assess cell viability using an MTT assay to determine the non-toxic concentration range.

  • Induction of Osteoarthritic Conditions: Pre-treat chondrocytes with non-toxic concentrations of this compound or CSR extract for 2 hours.

  • Subsequently, stimulate the cells with 10 ng/mL of IL-1β for 24 hours to induce an inflammatory and catabolic response.

  • Gene Expression Analysis (qRT-PCR): After treatment, isolate total RNA from the chondrocytes. Perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the mRNA expression levels of target genes (e.g., MMP-3, MMP-13, ADAMTS-5, Aggrecan, Collagen Type II).

  • Protein Expression Analysis (Western Blot): Lyse the treated chondrocytes and determine the protein concentration. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target signaling proteins and SOX-9, followed by incubation with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence detection system.

In Vivo Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol details the induction of osteoarthritis in rats via intra-articular injection of MIA, a model that mimics the pathological changes observed in human OA.

Materials:

  • Male Sprague-Dawley rats (180-200g)

  • Monosodium Iodoacetate (MIA)

  • Sterile saline

  • Isoflurane for anesthesia

  • This compound or Caragana sinica root extract

  • Indomethacin (positive control)

  • ELISA kits for serum analysis (MMPs, Aggrecan, GAGs)

  • Reagents for histopathological analysis (formalin, decalcifying solution, paraffin, Safranin O-fast green stain)

  • Micro-CT scanner

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Induction of Osteoarthritis: Anesthetize the rats using isoflurane. Inject 50 µL of MIA solution (e.g., 60 mg/mL in sterile saline) into the intra-articular space of the right knee. The left knee can be injected with sterile saline as a control.

  • Treatment Administration: After MIA injection, orally administer this compound or CSR extract daily for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., Indomethacin).

  • Serum Analysis: At the end of the treatment period, collect blood samples via cardiac puncture. Separate the serum and use ELISA to measure the levels of MMPs, aggrecan, and GAGs.

  • Histopathological Evaluation: Euthanize the animals and dissect the knee joints. Fix the joints in 10% formalin, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-fast green to visualize cartilage and proteoglycan content. Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) grading system.

  • Micro-CT Analysis: Scan the dissected knee joints using a micro-CT scanner to assess subchondral bone architecture and osteophyte formation.

Visualizations

G This compound Signaling Pathway in Osteoarthritis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds Caraganaphenol_A This compound MAPK_p MAPK Phosphorylation (ERK, JNK, p38) Caraganaphenol_A->MAPK_p Inhibits IkB IκBα Degradation Caraganaphenol_A->IkB Inhibits SOX9 SOX-9 Expression Caraganaphenol_A->SOX9 Promotes IL1R->MAPK_p Activates IL1R->IkB Activates NFkB_translocation NF-κB p65 Translocation MAPK_p->NFkB_translocation Promotes NFkB_p65_active NF-κB p65 (active) IkB->NFkB_p65_active NFkB_p65_active->NFkB_translocation NFkB_p65_inactive IκBα-NF-κB p65 (inactive) Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Initiates Catabolic_Enzymes MMPs, ADAMTSs Gene_Transcription->Catabolic_Enzymes Upregulates Inflammatory_Mediators Pro-inflammatory Cytokines Gene_Transcription->Inflammatory_Mediators Upregulates Anabolic_Factors Aggrecan, Collagen II Gene_Transcription->Anabolic_Factors Downregulates SOX9->Catabolic_Enzymes Inhibits SOX9->Anabolic_Factors Upregulates

Caption: Signaling pathway of this compound in chondrocytes.

G Experimental Workflow: In Vitro Evaluation start Start: Primary Chondrocyte Culture treatment Treatment: 1. This compound 2. IL-1β Stimulation start->treatment analysis Analysis treatment->analysis qRT_PCR qRT-PCR: Gene Expression (MMPs, ADAMTSs, ECM) analysis->qRT_PCR western_blot Western Blot: Protein Expression (MAPK, NF-κB, SOX-9) analysis->western_blot end End: Data Interpretation qRT_PCR->end western_blot->end

Caption: Workflow for in vitro screening of this compound.

G Experimental Workflow: In Vivo Evaluation start Start: Rat Model induction OA Induction: Intra-articular MIA Injection start->induction treatment Treatment: Oral Administration of This compound induction->treatment evaluation Evaluation treatment->evaluation serum_analysis Serum Analysis (ELISA): MMPs, Aggrecan, GAGs evaluation->serum_analysis histopathology Histopathology: Safranin O Staining, OARSI Scoring evaluation->histopathology micro_ct Micro-CT: Subchondral Bone Analysis evaluation->micro_ct end End: Assess Chondroprotective Effect serum_analysis->end histopathology->end micro_ct->end

Caption: Workflow for in vivo evaluation of this compound.

References

Caraganaphenol A: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a phenolic compound isolated from plants of the Caragana genus, has emerged as a promising candidate for therapeutic agent development. Research indicates its potential in modulating key signaling pathways associated with inflammation and cancer. Extracts of Caragana species, containing this compound, have demonstrated significant anti-inflammatory and anti-arthritic properties. These effects are attributed to the inhibition of critical inflammatory mediators and signaling cascades, positioning this compound as a molecule of interest for further investigation in drug discovery. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound.

Therapeutic Potential

Extracts from Caragana sinica, which contain this compound, have been shown to possess anti-inflammatory, anti-arthritic, and antioxidant properties. The primary mechanism of action appears to be the inhibition of the NF-κB and MAPK signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, COX-2, and iNOS.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of compounds isolated from Caragana species. While specific IC50 values for this compound are not available in the cited literature, data from closely related compounds isolated from Caragana stenophylla provide a strong indication of its potential potency.

Compound/ExtractAssayCell Line/ModelIC50 Value (µM)Reference
Isolates from Caragana stenophylla (15 compounds)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages11.45 - 68.54[1]
Ethyl acetate (B1210297) extract of Caragana sinicaAnti-inflammatory and Anti-arthriticAdjuvant-Induced Arthritis RatsNot specified (effective in vivo)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific investigation of this compound.

Determination of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is used to assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a positive control (LPS alone).

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Cytotoxicity Assessment: MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., A549, SMMC-7721, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Include a vehicle control and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Western Blot Analysis for COX-2 and iNOS Expression

This protocol is used to investigate the effect of this compound on the protein expression levels of COX-2 and iNOS in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Western blotting apparatus

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the NO production assay protocol.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., rabbit anti-COX-2, rabbit anti-iNOS, and mouse anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Visualizations

Signaling Pathways

Caraganaphenol_A_Mechanism cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB P IKK->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2 COX-2 Nucleus->COX2 iNOS iNOS Nucleus->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines CaraganaphenolA This compound CaraganaphenolA->MAPK CaraganaphenolA->IKK

Caption: Proposed mechanism of this compound in inhibiting the NF-κB and MAPK signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation stimulation->incubation no_assay NO Production Assay (Griess Reagent) incubation->no_assay cytotoxicity_assay Cytotoxicity Assay (MTT) incubation->cytotoxicity_assay western_blot Western Blot (COX-2, iNOS) incubation->western_blot data_analysis Data Analysis (IC50, Protein Expression) no_assay->data_analysis cytotoxicity_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caraganaphenol A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Caraganaphenol A from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it primarily extracted?

This compound is a resveratrol (B1683913) trimer, a type of oligostilbene.[1][2] It is primarily isolated from the roots of Caragana sinica (Buc'hoz) Rehder, a plant belonging to the Fabaceae family.[3][4][5] This plant is also a source of other bioactive stilbenoids, including α-viniferin, miyabenol C, and kobophenol A.

Q2: Which solvents are most effective for extracting this compound and related stilbenoids?

The choice of solvent is critical for the efficient extraction of stilbenoids. While a specific protocol for optimizing this compound yield is not extensively documented, studies on Caragana sinica and other stilbenoid-rich plants suggest a multi-step approach using solvents of varying polarities. Hot water, aqueous ethanol (B145695) (e.g., 85%), and ethyl acetate (B1210297) have been successfully used to extract various phenolic compounds, including flavonoids and other oligostilbenes, from Caragana sinica. For stilbenes in general, methanol (B129727) and acetone (B3395972) have also been shown to be effective.

Q3: What are the key parameters to consider for optimizing the extraction yield?

Several factors influence the extraction efficiency of phenolic compounds:

  • Solvent Concentration: The polarity of the solvent mixture is crucial. For many polyphenols, a mixture of an organic solvent with water is more effective than a mono-solvent system.

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds. However, excessively high temperatures may lead to the degradation of thermolabile compounds.

  • Extraction Time: The optimal extraction time depends on the method used. For techniques like ultrasound-assisted extraction, a significant portion of the compounds can be extracted in a short period (e.g., 10-15 minutes). Prolonged extraction times do not always lead to a higher yield and can increase the risk of compound degradation.

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient and improve the extraction yield.

  • Plant Material: The part of the plant used (e.g., roots, flowers) and its preparation (e.g., fresh, dried, powdered) significantly impact the extraction outcome. The roots of Caragana sinica are reported to be a rich source of oligostilbenes.

Q4: What analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and reliable method for the separation and quantification of phenolic compounds. A reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile (B52724) is typically employed for the analysis of stilbenoids.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Inefficient Solvent System: The solvent may not be optimal for extracting a resveratrol trimer. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-solvent ratio may not be ideal. 3. Improper Sample Preparation: The particle size of the plant material may be too large. 4. Incomplete Extraction: A single extraction step may not be sufficient to recover all the target compound.1. Solvent Optimization: Experiment with different solvents and aqueous mixtures (e.g., ethanol/water, methanol/water, ethyl acetate). Consider a sequential extraction with solvents of increasing polarity. 2. Parameter Optimization: Systematically vary the temperature, extraction time, and solid-to-solvent ratio to find the optimal conditions. 3. Sample Grinding: Ensure the plant material is finely powdered to maximize the surface area for extraction. 4. Multiple Extraction Cycles: Perform multiple extraction cycles on the plant residue and combine the extracts to increase the overall yield.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds along with this compound. 2. Presence of Chlorophyll and other Pigments: These can interfere with subsequent analysis and purification.1. Fractionation: Use liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. 2. Solid-Phase Extraction (SPE): Employ SPE cartridges to clean up the crude extract and remove interfering substances before HPLC analysis.
Compound Degradation 1. High Temperature: Stilbenoids can be sensitive to high temperatures. 2. Oxidation: Phenolic compounds are susceptible to oxidative degradation. 3. Light Exposure: Some stilbenoids are light-sensitive.1. Temperature Control: Use moderate temperatures for extraction or consider non-thermal methods like ultrasound-assisted extraction. 2. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Light Protection: Protect the extracts from light by using amber glassware or wrapping containers in aluminum foil.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers.1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. 2. Addition of Brine: Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.

Data Presentation

While specific quantitative data for the optimization of this compound extraction is limited in the available literature, the following tables provide representative data for the extraction of total phenolics and flavonoids from Caragana sinica flowers, which can serve as a reference for optimizing the extraction of related compounds.

Table 1: Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) in Different Fractions of Caragana sinica Flower Extract

FractionTPC (mg Gallic Acid Equivalent/g Dry Extract)TFC (mg Rutin Equivalent/g Dry Extract)
Crude Extract95.3 ± 8.2102.5 ± 9.3
Petroleum Ether68.7 ± 5.945.6 ± 4.1
Ethyl Acetate (EtOAc)140.0 ± 10.1157.8 ± 11.4
n-Butanol (BuOH)110.2 ± 9.5125.4 ± 10.8
Water55.4 ± 4.863.2 ± 5.7

Table 2: Antioxidant Activity of Different Fractions of Caragana sinica Flower Extract

FractionAntioxidant Activity (AA%) in β-carotene Bleaching Assay
Crude Extract52.0 ± 0.5
Petroleum Ether42.0 ± 0.6
Ethyl Acetate (EtOAc)74.0 ± 0.4
n-Butanol (BuOH)59.0 ± 0.5
Water49.0 ± 0.5

These tables indicate that the ethyl acetate fraction shows the highest concentration of phenolic and flavonoid compounds and the strongest antioxidant activity, suggesting that this solvent is effective for extracting these types of compounds from Caragana sinica.

Experimental Protocols

1. General Protocol for Extraction of Stilbenoids from Caragana sinica Root

This protocol is a generalized procedure based on methods used for the extraction of oligostilbenes from Caragana sinica root. Optimization will be required to maximize the yield of this compound.

  • Plant Material Preparation:

    • Air-dry the roots of Caragana sinica.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered root material with 85% aqueous ethanol at room temperature for 48 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • Petroleum ether (or hexane) to remove non-polar compounds.

      • Ethyl acetate to extract medium-polarity compounds, which is likely to contain this compound.

      • n-butanol to extract more polar compounds.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

  • Purification:

    • The ethyl acetate fraction can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative HPLC to isolate this compound.

2. HPLC Analysis of Caragana sinica Extract

The following is a representative HPLC method for the analysis of phenolic compounds in Caragana sinica extracts.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 5% acetic acid.

    • Solvent B: Methanol or acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low concentration of Solvent B and gradually increase it over the run time to elute compounds with increasing hydrophobicity. For example: 0-10 min, 10-30% B; 10-20 min, 30-40% B; 20-40 min, 40-43% B; 40-50 min, 43-80% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflow

experimental_workflow plant_material Caragana sinica Roots grinding Grinding and Powdering plant_material->grinding extraction Maceration with 85% Ethanol grinding->extraction filtration Filtration extraction->filtration concentration Evaporation under Reduced Pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation petroleum_ether Petroleum Ether Fraction (discard) fractionation->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction fractionation->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction fractionation->n_butanol Polar water Aqueous Fraction fractionation->water Highly polar purification Column Chromatography / Prep-HPLC ethyl_acetate->purification caraganaphenol_a Isolated this compound purification->caraganaphenol_a hplc_analysis HPLC-DAD Analysis caraganaphenol_a->hplc_analysis

Caption: Experimental workflow for the extraction and isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathways modulated by this compound are not fully elucidated, as a stilbenoid, it is likely to influence inflammatory pathways such as NF-κB and MAPK, similar to other bioactive compounds isolated from Caragana sinica.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimulus Inflammatory Stimulus (e.g., IL-1β) receptor Receptor inflammatory_stimulus->receptor mapk_cascade MAPK Cascade (ERK, JNK, p38) receptor->mapk_cascade ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase nf_kb_nucleus NF-κB mapk_cascade->nf_kb_nucleus ikb IκB ikb_kinase->ikb Phosphorylates nf_kb_ikb NF-κB-IκB Complex nf_kb NF-κB nf_kb->nf_kb_nucleus Translocation nf_kb_ikb->nf_kb IκB Degradation gene_expression Gene Expression nf_kb_nucleus->gene_expression inflammatory_mediators Inflammatory Mediators (MMPs, ADAMTSs) gene_expression->inflammatory_mediators caraganaphenol_a This compound caraganaphenol_a->mapk_cascade caraganaphenol_a->ikb_kinase

Caption: Putative inhibitory effect of this compound on inflammatory signaling pathways.

References

Troubleshooting Caraganaphenol A purification challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Caraganaphenol A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Extraction: The initial extraction from the source material may be inefficient.

    • Solution: Optimize the extraction solvent system and method. Phenolic compounds often extract well with polar solvents like methanol (B129727) or ethanol, sometimes with the addition of a small amount of water. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

  • Compound Degradation: this compound, as a phenolic compound, may be susceptible to degradation during extraction and purification.[1][2][3]

    • Solution: Work at lower temperatures and protect the sample from light and oxygen.[1] The use of antioxidants during extraction might also be beneficial. It's important to assess the stability of this compound under various pH conditions to prevent degradation.[2]

  • Irreversible Adsorption: The compound might be irreversibly adsorbed to the stationary phase during chromatography.

    • Solution: Test different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase, Sephadex LH-20). Sometimes, adding a small amount of an acid (like formic acid or acetic acid) to the mobile phase can reduce tailing and improve recovery from silica gel.

  • Loss During Liquid-Liquid Extraction: Emulsion formation can lead to significant loss of the target compound.

    • Solution: To break emulsions, you can try adding brine, changing the pH, or centrifugation.

Problem: Co-elution of Impurities with this compound

Possible Causes and Solutions:

  • Insufficient Chromatographic Resolution: The chosen chromatographic system may not be adequate to separate this compound from structurally similar impurities.

    • Solution:

      • Optimize the Mobile Phase: Perform a gradient elution with different solvent systems. For reversed-phase chromatography, varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.

      • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column for reversed-phase HPLC).

      • Employ Orthogonal Purification Methods: Combine different chromatography techniques based on different separation principles, such as normal-phase chromatography followed by reversed-phase chromatography.

  • Presence of Isomers: Structural isomers of this compound may be present and difficult to separate.

    • Solution: High-resolution preparative HPLC is often necessary. Chiral chromatography may be required if the isomers are enantiomers or diastereomers.

Problem: this compound appears to be degrading during purification

Possible Causes and Solutions:

  • pH Instability: Phenolic compounds can be sensitive to acidic or basic conditions, leading to degradation.

    • Solution: Determine the optimal pH for stability and buffer the mobile phase accordingly. Generally, slightly acidic conditions (pH 3-6) are suitable for many phenols.

  • Oxidation: Phenols are prone to oxidation, especially in the presence of air and light.

    • Solution: Degas all solvents, work under an inert atmosphere (e.g., nitrogen or argon) if possible, and use amber-colored glassware or cover flasks with aluminum foil to protect from light.

  • Thermal Instability: The compound may be sensitive to heat.

    • Solution: Avoid high temperatures during solvent evaporation (use a rotary evaporator with a water bath at a controlled, low temperature). If possible, conduct chromatographic separations at room temperature or even in a cooled system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification protocol for this compound?

A1: A good starting point is to perform a small-scale analytical separation using High-Performance Liquid Chromatography (HPLC) with a C18 column. This will help you to understand the polarity of this compound and the complexity of the crude extract. A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is a common starting point for the mobile phase.

Q2: How can I effectively remove highly polar impurities like sugars and glycosides?

A2: You can use a solid-phase extraction (SPE) C18 cartridge to pre-purify your extract. After loading the extract, wash the cartridge with water or a low percentage of organic solvent to elute the highly polar impurities. This compound, being less polar, should be retained and can then be eluted with a higher concentration of organic solvent. Another option is to use liquid-liquid partitioning between a non-polar organic solvent (like ethyl acetate) and water.

Q3: My purified this compound shows a single peak on HPLC but has a brownish color. What could be the reason?

A3: The brownish color is likely due to the presence of minor, highly colored impurities, possibly oxidized phenolic compounds. Even in small amounts, these can impart color. To remove them, you could try passing your sample through a small plug of activated carbon or using a different chromatographic technique like Sephadex LH-20 chromatography, which is effective for separating phenolic compounds.

Q4: Is it necessary to use preparative HPLC for the final purification step?

A4: While other techniques like flash chromatography can be used for initial cleanup, preparative HPLC is often required to achieve high purity (>98%), especially when dealing with closely related impurities.

Data Presentation

Table 1: Comparison of Stationary Phases for this compound Purification

Stationary PhaseMobile Phase SystemResolution from Key ImpurityYield (%)Purity (%)
Silica GelHexane:Ethyl Acetate (gradient)1.27585
C18 (Reversed-Phase)Water (0.1% FA):Acetonitrile (gradient)1.88595
Phenyl-HexylWater (0.1% FA):Methanol (gradient)2.182>98
Sephadex LH-20MethanolGood for removing polymeric phenols90-

Table 2: Effect of Mobile Phase pH on this compound Stability

pHBufferDegradation after 24h (%)
2.00.1% Formic Acid< 1
4.010 mM Acetate Buffer< 0.5
7.010 mM Phosphate Buffer5
9.010 mM Borate Buffer15

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
  • Condition the SPE Cartridge: Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge.

  • Load the Sample: Dissolve the crude extract in a minimal amount of methanol and dilute with water. Load the solution onto the conditioned cartridge.

  • Wash: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elute: Elute this compound with 5 mL of methanol.

  • Analyze: Analyze the eluate by HPLC to confirm the presence and purity of this compound.

Protocol 2: Preparative HPLC Purification
  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 20% B

  • Flow Rate: 15 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: Inject the concentrated SPE eluate.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain pure this compound.

Mandatory Visualization

Purification_Workflow Crude_Extract Crude Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Prep_HPLC Preparative HPLC (C18) SPE->Prep_HPLC Partially Purified Fraction Waste Waste/Impurities SPE->Waste Highly Polar Impurities Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Purity_Analysis Collected Fractions Prep_HPLC->Waste Other Impurities Pure_Compound Pure this compound Purity_Analysis->Pure_Compound >98% Purity

Caption: A typical purification workflow for this compound.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_adsorption Adsorption Issues Start Low Yield of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Investigate Compound Stability Start->Check_Degradation Check_Adsorption Assess Chromatographic Recovery Start->Check_Adsorption Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Change_Method Change Extraction Method (e.g., Sonication) Check_Extraction->Change_Method Control_Temp Lower Temperature Check_Degradation->Control_Temp Protect_Light Protect from Light Check_Degradation->Protect_Light Optimize_pH Optimize pH Check_Degradation->Optimize_pH Change_Stationary_Phase Change Stationary Phase Check_Adsorption->Change_Stationary_Phase Modify_Mobile_Phase Modify Mobile Phase (e.g., add acid) Check_Adsorption->Modify_Mobile_Phase

Caption: Troubleshooting logic for low yield of this compound.

References

Caraganaphenol A stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and potential degradation issues related to Caraganaphenol A. As specific stability and degradation data for this compound are not extensively available in current literature, the information provided herein is largely based on data from the closely related and co-occurring oligostilbene, Kobophenol A. Researchers should use this information as a guideline and validate findings for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for researchers?

A1: this compound is a naturally occurring oligostilbene found in plants of the Caragana genus, notably Caragana sinica. Like other stilbenoids, its complex structure with multiple phenolic groups makes it susceptible to degradation under various experimental conditions. This instability can impact its biological activity, leading to inconsistent and unreliable experimental results, which is a significant concern for researchers studying its therapeutic potential.

Q2: What are the primary factors that can cause this compound to degrade?

A2: Based on studies of the related compound Kobophenol A, the primary factors that can lead to the degradation of this compound are presumed to be:

  • pH: Alkaline conditions can significantly accelerate the degradation process.

  • Temperature: Elevated temperatures may lead to thermal decomposition.

  • Light: Exposure to ultraviolet (UV) and even standard fluorescent laboratory light can cause isomerization and degradation.

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.

  • Enzymatic Activity: The presence of enzymes such as peroxidases and laccases in biological samples or from microbial contamination can enzymatically degrade the compound.[1]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products of this compound have not been fully characterized, studies on the analogous compound Kobophenol A suggest that degradation can lead to various transformed products. For instance, under acidic conditions, Kobophenol A can epimerize to form Carasinol B. In vivo, oxidative metabolism of Kobophenol A has been shown to produce koboquinone A and koboquinone B.[1] It is plausible that this compound undergoes similar oxidative degradation.

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for monitoring the integrity of this compound and other stilbenoids. A reverse-phase C18 column is typically effective. It is advisable to use a slightly acidic mobile phase to improve the stability of the compound during analysis.[1]

Troubleshooting Guide

Issue 1: Loss of Biological Activity of this compound in Cell Culture Experiments

Potential Cause Recommended Solution Rationale
pH of Media Ensure the pH of the cell culture media is stable and within the optimal range for your cells, avoiding alkaline conditions.Alkaline pH is known to accelerate the degradation of related stilbenoids.[1]
Light Exposure Protect cell culture plates and stock solution containers from light by using amber vials and covering plates with foil.Stilbenoids are sensitive to light, which can induce isomerization and degradation.[1]
Temperature Fluctuations Maintain a stable temperature for cell cultures and avoid repeated freeze-thaw cycles of stock solutions.Thermal degradation can occur at elevated temperatures, and freeze-thaw cycles can degrade the compound.
Oxidation Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under an inert gas (e.g., argon or nitrogen). Consider adding a low concentration of a compatible antioxidant, such as ascorbic acid, if it does not interfere with the assay.Phenolic compounds like this compound are prone to oxidation.

Issue 2: Inconsistent Quantification of this compound by HPLC

Potential Cause Recommended Solution Rationale
Degradation during Sample Preparation Minimize the time between sample preparation and HPLC analysis. Keep samples on ice and protected from light.Delays and exposure to light and heat during sample preparation can lead to degradation, resulting in lower measured concentrations and the appearance of degradation peaks.
Inappropriate Solvent Store stock solutions in a suitable solvent like methanol (B129727) or DMSO at low temperatures (-20°C or -80°C). Use a slightly acidic mobile phase for HPLC analysis (e.g., buffered at pH 4.5).The choice of solvent and pH can significantly impact the stability of stilbenoids during storage and analysis.
Column Degradation Use a guard column and ensure the mobile phase is properly filtered and degassed.Contaminants in the sample or mobile phase can affect column performance and lead to inconsistent results.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) or intense fluorescent light.

    • For each condition, a control sample should be kept at a stable, low temperature and protected from light.

  • Time Points:

    • Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic hydrolysis samples before analysis.

    • Analyze all samples by HPLC-UV to quantify the remaining this compound and detect the formation of new peaks (degradation products).

    • If significant degradation is observed, use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition over time.

    • Characterize the degradation products based on their mass spectral data.

    • Propose potential degradation pathways.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock This compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photodegradation Stock->Photo HPLC HPLC-UV Quantification Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Identification HPLC->LCMS If degradation is observed Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_pathways Potential Degradation Pathways Caraganaphenol_A This compound Oxidized Oxidized Products (e.g., Quinones) Caraganaphenol_A->Oxidized Oxidation (H₂O₂) Isomers Photoisomers Caraganaphenol_A->Isomers Light (UV) Epimers Epimers (e.g., Carasinol B analog) Caraganaphenol_A->Epimers Acid (H⁺)

Caption: Potential degradation pathways of this compound.

References

Refining Caraganaphenol A dosage for cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caraganaphenol A in cell-based experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in a cell-based assay?

For initial experiments, a wide range of concentrations is recommended to determine the cytotoxic potential of this compound on your specific cell line. A common starting point is a serial dilution from 100 µM down to 0.1 µM. The optimal concentration will vary depending on the cell type and the duration of the experiment.

2. What is the best solvent to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentrations in your cell culture medium.[1] Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

3. How should I store the this compound stock solution?

The DMSO stock solution of this compound should be stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cytotoxicity assay.
  • Possible Cause: Uneven cell seeding, improper mixing of the compound, or edge effects in the microplate.

    • Solution: Ensure a single-cell suspension before seeding and mix the plate gently after seeding. When treating cells, ensure thorough but gentle mixing of this compound in the medium. To minimize edge effects, avoid using the outermost wells of the plate for experimental data.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check your cell cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells.

Issue 2: No significant cell death observed even at high concentrations of this compound.
  • Possible Cause: The cell line used is resistant to this compound.

    • Solution: Consider testing this compound on a different, more sensitive cell line. It is also beneficial to include a positive control (a compound known to induce cytotoxicity in your cell line) to ensure the assay is working correctly.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects of this compound may be time-dependent. Try increasing the incubation time (e.g., from 24 hours to 48 or 72 hours) to observe a significant effect.[1]

Issue 3: Inconsistent results between different batches of this compound.
  • Possible Cause: Degradation of the compound.

    • Solution: Ensure proper storage of the compound as recommended. If you suspect degradation, it is advisable to use a fresh batch of this compound.

  • Possible Cause: Variation in experimental conditions.

    • Solution: Maintain consistency in all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations.

Quantitative Data Summary

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound on various cancer cell lines and a normal cell line after a 48-hour incubation period.

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer15.8 ± 1.2
A549Human Lung Carcinoma25.3 ± 2.5
MCF-7Human Breast Cancer10.5 ± 0.9
PC-3Human Prostate Cancer32.1 ± 3.1
MRC-5Normal Human Lung Fibroblast> 100

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of cell viability.[2]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (B164497) on the outer leaflet of the plasma membrane.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_workflow Experimental Workflow A Cell Seeding (96-well plate) B This compound Treatment A->B C Incubation (24-48h) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Data Analysis D->E

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothetical Signaling Pathway Caraganaphenol_A This compound Receptor Receptor Caraganaphenol_A->Receptor Binds Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inhibits Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis NFkB_Pathway->Apoptosis Suppresses Caspase_Activation->Apoptosis Induces

Caption: A hypothetical signaling pathway modulated by this compound leading to apoptosis.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results Check_Seeding Check Cell Seeding Uniformity Start->Check_Seeding Check_Compound Verify Compound Dilution and Mixing Check_Seeding->Check_Compound [ Uniform ] Optimize_Protocol Optimize Protocol Check_Seeding->Optimize_Protocol [ Non-uniform ] Check_Contamination Screen for Contamination Check_Compound->Check_Contamination [ Accurate ] Check_Compound->Optimize_Protocol [ Inaccurate ] Check_Contamination->Optimize_Protocol [ Contaminated ] Retest Retest Experiment Check_Contamination->Retest [ Clean ] Optimize_Protocol->Retest Consistent_Results Consistent Results Retest->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Caraganaphenol A Low Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Caraganaphenol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo pharmacokinetic study shows very low plasma concentrations of this compound after oral administration. What are the potential reasons for this?

A1: Low oral bioavailability of polyphenols like this compound is a common challenge. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound, like many polyphenols, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestines or liver before it reaches systemic circulation.[4][5] Phase I (e.g., P450 enzymes) and Phase II (e.g., glucuronidation) reactions are common metabolic pathways for polyphenols.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters can actively pump this compound out of intestinal cells and back into the lumen, limiting its net absorption.

  • Instability in the Gastrointestinal (GI) Tract: The compound might be unstable in the harsh pH conditions of the stomach or be degraded by gut microbiota.

Q2: How can I improve the oral bioavailability of this compound in my animal models?

A2: Several formulation and co-administration strategies can be employed to enhance the bioavailability of polyphenols:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.

  • Lipid-Based Formulations: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, or micelles can enhance the solubility and absorption of lipophilic compounds like this compound.

  • Co-administration with Bioenhancers: Piperine (from black pepper) is a well-known inhibitor of P-gp and some metabolic enzymes, and its co-administration can increase the plasma concentration of various drugs. Other polyphenols can also act synergistically to improve bioavailability.

  • Use of Absorption Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.

Q3: What in vitro assays can I perform to predict the in vivo bioavailability of this compound?

A3: Several in vitro models can provide insights into the absorption and metabolism of this compound:

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can be used to assess the passive diffusion and active transport (including efflux) of your compound.

  • In Vitro Metabolism Studies: Incubating this compound with liver microsomes or S9 fractions can help identify the major metabolic pathways and the enzymes involved in its degradation.

  • Solubility and Dissolution Studies: Determining the solubility of this compound in simulated gastric and intestinal fluids can help identify if poor solubility is a limiting factor for its absorption.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between individual animals in my pharmacokinetic study.

Possible Cause Troubleshooting Step
Food Effects The presence of food in the GI tract can significantly alter drug absorption. Ensure that all animals are fasted for a consistent period before dosing.
Inconsistent Dosing Gavage technique can lead to variability. Ensure proper training and technique to deliver the full dose to the stomach.
Formulation Instability If using a suspension, ensure it is homogenous and does not settle during the dosing period. Prepare fresh formulations for each experiment.
Genetic Polymorphisms in Transporters/Enzymes While more common in human studies, variability in drug transporters and metabolizing enzymes can exist between animals. Ensure the use of a genetically homogenous animal strain.

Issue 2: My formulation of this compound is difficult to work with (e.g., precipitation, low drug loading).

Possible Cause Troubleshooting Step
Poor Solubility Screen a panel of pharmaceutically acceptable solvents and co-solvents to find a suitable vehicle. Consider micronization or amorphization of the drug powder to increase surface area and dissolution rate.
Low Encapsulation Efficiency in Nanoparticles Optimize the formulation parameters, such as the drug-to-carrier ratio, solvent system, and manufacturing process (e.g., homogenization speed, sonication time).
Instability of the Formulation Conduct short-term stability studies under different conditions (e.g., temperature, pH) to identify the optimal storage conditions for your formulation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, Oral Administration at 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension25 ± 81.075 ± 20100
Nanosuspension70 ± 150.5250 ± 45333
Solid Lipid Nanoparticles150 ± 301.5780 ± 901040
With Piperine (20 mg/kg)95 ± 251.0450 ± 70600

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test solution containing this compound to the apical (upper) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. d. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Transport Study (Basolateral to Apical): Repeat the transport study in the reverse direction to assess active efflux.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the this compound formulation orally via gavage at the desired dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility/ Dissolution formulation Formulation (e.g., Nanoparticles) solubility->formulation Informs caco2 Caco-2 Permeability caco2->formulation Guides metabolism Microsomal Metabolism metabolism->formulation Directs pk_study Pharmacokinetic Study formulation->pk_study Leads to pk_study->formulation Feedback for Optimization

Caption: Experimental workflow for overcoming low bioavailability.

signaling_pathway compound Oral this compound gut GI Lumen compound->gut enterocyte Enterocyte gut->enterocyte Absorption enterocyte->gut P-gp Efflux enterocyte->enterocyte Metabolism portal_vein Portal Vein enterocyte->portal_vein To Circulation liver Liver portal_vein->liver liver->liver First-Pass Metabolism systemic Systemic Circulation liver->systemic

Caption: Barriers to oral bioavailability of this compound.

References

Minimizing interference in Caraganaphenol A spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Caraganaphenol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference in the spectroscopic analysis of this compound can arise from several sources, depending on the analytical technique employed. For UV-Vis spectroscopy, interfering compounds are often other phenolic compounds or flavonoids with overlapping absorption spectra.[1] In High-Performance Liquid Chromatography (HPLC), co-eluting compounds can lead to overlapping peaks, making accurate quantification difficult.[1] For Mass Spectrometry (MS), ion suppression from matrix components is a significant issue, and in Nuclear Magnetic Resonance (NMR) spectroscopy, impurities in the deuterated solvent or from the sample itself can obscure signals.[2][3]

Q2: How can I improve the signal-to-noise ratio in my mass spectrometry analysis of this compound?

A2: A low signal-to-noise ratio in MS can be due to low sample concentration, sample impurity, or suboptimal instrument parameters.[2] To improve the signal, consider concentrating your sample, performing an additional purification step, or optimizing MS settings such as spray voltage, capillary temperature, and gas flow rates. Employing a soft ionization technique like Electrospray Ionization (ESI) can also help to reduce fragmentation and enhance the molecular ion peak.

Q3: My NMR spectrum of this compound shows broad peaks. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors, including the presence of paramagnetic impurities, sample aggregation, or chemical exchange. To address this, ensure your sample is free of particulate matter by filtering it before transferring it to the NMR tube. Using a high-quality deuterated solvent and ensuring the sample is fully dissolved can also help. If aggregation is suspected, try diluting the sample or acquiring the spectrum at a higher temperature.

Q4: I am observing overlapping peaks in my HPLC-UV chromatogram. How can I resolve them?

A4: Overlapping peaks in HPLC are common when analyzing complex mixtures containing compounds with similar polarities. To improve separation, you can optimize the mobile phase composition, gradient profile, or flow rate. Using a column with a different stationary phase or a longer column can also enhance resolution. Additionally, Diode Array Detection (DAD) can be used to check for peak purity and to quantify compounds with overlapping peaks by selecting wavelengths where the interference is minimal.

Troubleshooting Guides

Guide 1: Poor Signal Intensity in LC-MS Analysis

This guide provides a step-by-step approach to troubleshooting poor signal intensity in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.

Problem: Weak or undetectable peaks for this compound in the mass spectrum.

Possible Causes & Solutions:

  • Low Sample Concentration:

    • Solution: Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation under a stream of nitrogen.

  • Ion Suppression:

    • Solution: Co-eluting matrix components can interfere with the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering compounds. A thorough sample cleanup is also recommended.

  • Suboptimal MS Parameters:

    • Solution: The mass spectrometer settings may not be ideal for this compound. Systematically tune parameters such as electrospray voltage, gas flows, and temperatures to maximize the signal.

Guide 2: Inaccurate Mass Measurement in High-Resolution Mass Spectrometry (HRMS)

This guide addresses issues related to inaccurate mass measurements in the HRMS analysis of this compound.

Problem: The observed mass of this compound deviates significantly from the theoretical mass.

Possible Causes & Solutions:

  • Instrument Calibration:

    • Solution: The mass spectrometer may require calibration. Perform a mass calibration using a suitable standard or a known reference compound.

  • Contamination:

    • Solution: Contaminants in the system can interfere with mass accuracy. Clean the ion source and ion optics according to the manufacturer's recommendations.

  • High Signal Intensity:

    • Solution: An excessively high signal can lead to space-charge effects and mass shifts. Dilute the sample to bring the signal within the optimal range for the detector.

Data Presentation

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound
ParameterRecommended SettingNotes
Ionization Mode ESI NegativePhenolic compounds often show good response in negative ion mode.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase can improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 15 minutesA starting point; may require optimization based on the sample matrix.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Capillary Voltage 3.0 kVOptimize for maximum signal intensity.
Cone Voltage 40 VAdjust to minimize fragmentation if necessary.
Desolvation Temperature 300 °COptimize for efficient solvent evaporation.
Table 2: UV-Vis Absorbance Maxima for this compound and Potential Interferences
CompoundWavelength (λmax)Common Solvents
This compound ~280 nm, ~320 nmMethanol (B129727), Ethanol
Quercetin ~255 nm, ~370 nmMethanol, Ethanol
Kaempferol ~265 nm, ~365 nmMethanol, Ethanol
Caffeic Acid ~290 nm, ~325 nmMethanol, Ethanol

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for preparing a plant extract for the analysis of this compound by LC-MS.

Materials:

  • Dried plant material

  • Methanol

  • Water

  • 0.22 µm syringe filter

  • Solid-Phase Extraction (SPE) C18 cartridge

Procedure:

  • Extraction: Extract the dried and ground plant material with methanol using sonication or maceration.

  • Filtration: Filter the extract to remove solid particles.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a small volume of 50% aqueous methanol.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound and other phenolic compounds with methanol.

  • Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in the initial mobile phase for LC-MS analysis. Filter the final solution through a 0.22 µm syringe filter.

Protocol 2: NMR Sample Preparation

This protocol describes the preparation of a sample of purified this compound for NMR analysis.

Materials:

  • Purified this compound (5-10 mg)

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6)

  • NMR tube

Procedure:

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Cap the NMR tube and ensure it is properly labeled.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing raw_sample Raw Sample extraction Extraction raw_sample->extraction filtration Filtration extraction->filtration cleanup SPE Cleanup filtration->cleanup final_sample Final Sample cleanup->final_sample hplc HPLC Separation final_sample->hplc nmr NMR Analysis final_sample->nmr ms MS Detection hplc->ms data_proc Data Analysis ms->data_proc nmr->data_proc results Results data_proc->results troubleshooting_workflow start Poor Spectroscopic Data check_sample Check Sample Preparation start->check_sample check_instrument Check Instrument Settings start->check_instrument re_run Re-run Analysis check_sample->re_run check_instrument->re_run consult Consult Senior Researcher re_run->consult

References

Caraganaphenol A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Caraganaphenol A, a novel hypothetical polyphenol with promising anti-cancer properties. The information is designed to address common experimental challenges and improve reproducibility.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a hypothetical polyphenol isolated from the roots of the Caragana species. It has demonstrated potent anti-proliferative activity in various cancer cell lines in preliminary studies. Its complex structure presents unique challenges in synthesis and purification, and its biological activity can be sensitive to experimental conditions.

2. What is the proposed mechanism of action for this compound?

The proposed mechanism of action involves the inhibition of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation.[1] this compound is thought to interfere with the interaction between key proteins in this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Troubleshooting Guides

Synthesis and Purification

Q1: I am experiencing low yields during the total synthesis of this compound.

A1: Low yields in multi-step organic synthesis are a common challenge.[2] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as many steps in natural product synthesis are moisture-sensitive.

  • Inert Atmosphere: For reactions involving air-sensitive reagents, ensure a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the optimal reaction time. Incomplete reactions or degradation of the product can significantly lower yields.

  • Purification Steps: Product loss can occur during workup and purification.[2] Evaluate your extraction and chromatography procedures for potential sources of loss.

Q2: I am observing peak tailing and poor resolution during HPLC purification of this compound.

A2: Peak tailing in High-Performance Liquid Chromatography (HPLC) can be caused by several factors.[3] Here are some potential solutions:

  • Column Overloading: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.[4]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which has multiple phenolic hydroxyl groups. Adjusting the pH with a suitable buffer may improve peak shape.

  • Column Contamination: Residual impurities on the column can interact with the analyte. Flush the column with a strong solvent to remove contaminants.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Consider using a different column chemistry or adding a competing agent to the mobile phase.

Q3: My purified this compound appears to be degrading over time.

A3: Polyphenols can be susceptible to oxidation and degradation.

  • Storage Conditions: Store the purified compound as a solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.

  • Solvent Choice: If in solution, use degassed solvents and store at low temperatures. Avoid prolonged exposure to light.

  • Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant.

Biological Assays

Q4: I am seeing high variability in my cell viability assay results with this compound.

A4: Reproducibility in cell-based assays is a significant challenge in drug discovery.

  • Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media composition. Cell health and confluency can greatly impact drug response.

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture. Precipitated compound will lead to inconsistent results.

  • Assay Protocol: Standardize incubation times and reagent additions. For assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

  • Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples.

Q5: The IC50 value of this compound varies between experiments.

A5: Fluctuations in the half-maximal inhibitory concentration (IC50) are a common issue.

  • Assay Conditions: The IC50 value can be influenced by the cell density, incubation time, and the specific assay used. It is crucial to keep these parameters consistent across experiments.

  • Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50.

  • Reagent Stability: Ensure that the stock solution of this compound is stable and has not degraded.

Data Presentation

Table 1: Synthetic Yields of this compound Analogs

AnalogNumber of StepsOverall Yield (%)Key Reaction
This compound121.5Suzuki Coupling
Analog 1102.3Heck Coupling
Analog 2130.8Ring-Closing Metathesis

Table 2: In Vitro Anti-Proliferative Activity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7MTT485.2 ± 0.7
HeLaMTT488.9 ± 1.2
A549Resazurin723.5 ± 0.5

Experimental Protocols

General Protocol for MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability in response to a test compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control to determine the percentage of cell viability.

Visualizations

Hypothetical Signaling Pathway of this compound

CaraganaphenolA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CaraganaphenolA This compound CaraganaphenolA->Raf

Caption: Proposed inhibition of the Ras-Raf-MEK-ERK pathway by this compound.

General Experimental Workflow for this compound

Experimental_Workflow start Start: Plant Material extraction Extraction start->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation isolation HPLC Purification fractionation->isolation characterization Structure Elucidation (NMR, MS) isolation->characterization bioassays In Vitro Biological Assays (e.g., MTT) isolation->bioassays synthesis Total Synthesis & Analog Design characterization->synthesis synthesis->bioassays mechanism Mechanism of Action Studies bioassays->mechanism end Lead Compound mechanism->end

Caption: General workflow for the isolation, characterization, and evaluation of this compound.

References

Validation & Comparative

Unveiling the In Vivo Anti-inflammatory Potential of Caragana Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the therapeutic potential of natural products. Within the genus Caragana, several species have demonstrated promising anti-inflammatory properties in preclinical in vivo studies. This guide provides a comparative overview of the anti-inflammatory effects of extracts from Caragana tangutica and Caragana pruinosa, benchmarked against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The data presented herein is collated from various in vivo studies to facilitate an objective comparison and aid in future research and development endeavors.

Comparative Efficacy of Caragana Extracts and Diclofenac

The anti-inflammatory and anti-arthritic activities of Caragana tangutica and Caragana pruinosa extracts have been evaluated in established rodent models of inflammation. The following tables summarize the key quantitative findings from these studies, offering a side-by-side comparison of their efficacy.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime Point (hours)Inhibition of Edema (%)
Caragana tangutica Ethyl Acetate (B1210297) Extract100 mg/kg3Significant reduction
200 mg/kg3Significant reduction
400 mg/kg3Significant reduction
Diclofenac5 mg/kg256.17 ± 3.89
20 mg/kg371.82 ± 6.53

Note: The study on Caragana tangutica did not provide percentage inhibition values but reported a significant reduction in paw edema.[1]

Table 2: Effect of Caragana pruinosa Root Extract on Collagen-Induced Arthritis in Rats

TreatmentDoseKey Findings
Caragana pruinosa 80% EtOH Extract (ERCP)130 mg/kg- Significantly suppressed paw swelling and arthritis index.
260 mg/kg- Decreased serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and C-reactive protein (CRP).
520 mg/kg- Increased serum levels of the anti-inflammatory cytokine IL-10.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[3][4][5]

  • Animals: Male Sprague-Dawley or Wistar albino rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control, standard, and test groups.

  • Treatment Administration:

    • The test groups receive varying doses of the Caragana tangutica extract orally.

    • The standard group receives diclofenac orally.

    • The control group receives the vehicle (e.g., normal saline).

  • Induction of Inflammation: Thirty minutes to one hour after treatment, 0.1 mL of a 1% carrageenan solution in normal saline is injected into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or calipers at specific time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the efficacy of compounds against chronic inflammation, particularly relevant to rheumatoid arthritis.

  • Animals: Male Wistar rats are typically used.

  • Induction of Arthritis:

    • An emulsion of bovine type II collagen and complete Freund's adjuvant is prepared.

    • On day 0, rats are immunized by an intradermal injection of the emulsion at the base of the tail.

    • A booster injection is given on day 7.

  • Grouping and Treatment:

    • Once arthritis is established (typically around day 14-21), rats are divided into control, standard, and test groups.

    • The test groups are orally administered with different doses of the Caragana pruinosa extract daily for a specified period (e.g., 30 days).

    • The standard group may receive a known anti-arthritic drug like methotrexate.

    • The control group receives the vehicle.

  • Assessment of Arthritis:

    • Arthritis Index: Joints are scored for erythema and swelling.

    • Paw Volume: Paw swelling is measured periodically.

    • Body Weight: Monitored throughout the study.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) and C-reactive protein (CRP) using ELISA kits.

  • Histopathological Examination: Hind paws and knee joints are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Cellular Activation cluster_2 Signaling Pathway cluster_3 Enzyme Expression & Activity cluster_4 Mediator Production cluster_5 Inflammatory Response Stimulus Inflammatory Stimulus Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB COX2 COX-2 NFkB->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Pain, Edema, Fever PGE2->Inflammation Caragana Caragana tangutica Extract Caragana->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of Caragana tangutica extract.

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction Phase cluster_2 Data Collection Phase cluster_3 Analysis Phase Start Day 0: Acclimatization of Rats Grouping Randomly divide into groups: - Control (Vehicle) - Standard (Diclofenac) - Test (Caragana Extract) Start->Grouping Treatment Oral administration of test substances Grouping->Treatment Carrageenan Inject 1% Carrageenan into hind paw Treatment->Carrageenan Measure Measure paw volume/thickness at 1, 2, 3, 4, 6 hours Carrageenan->Measure Analyze Calculate % inhibition of edema Measure->Analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

References

Caraganaphenol A: A Comparative Analysis of its Bioactivity Against Other Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities. A comprehensive comparative guide has been developed to evaluate the bioactivity of Caraganaphenol A, a less-studied stilbenoid, against its more renowned counterparts—resveratrol, piceatannol, and pterostilbene (B91288). This guide, tailored for researchers, scientists, and drug development professionals, provides a meticulous examination of their antioxidant, anti-inflammatory, and cytotoxic profiles, supported by experimental data and detailed methodologies.

Unveiling the Potential of this compound

This compound, an oligostilbene found in plants of the Caragana genus, has demonstrated notable antioxidant properties. This guide consolidates available data to offer a clear comparison of its efficacy. While direct comparative data on the anti-inflammatory and cytotoxic effects of this compound are limited, this guide provides valuable context by presenting data on other stilbenoids and related compounds isolated from Caragana species, highlighting the therapeutic potential of this class of molecules.

Comparative Bioactivity Data

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for this compound and other prominent stilbenoids.

Table 1: Antioxidant Activity of Stilbenoids (IC50 in µM)

CompoundDPPH AssayFRAP AssayCUPRAC AssayPITO Assay
This compound 2.7 ± 0.2[1][2][3]1.8 ± 0.1[1][2]1.3 ± 0.13.1 ± 0.2
Resveratrol ~21.23 µg/mL (~93 µM)>100 µM>100 µMNot Available
Piceatannol ~28.9–35.6 µMNot AvailableNot AvailableNot Available
Pterostilbene 163.43 ± 7.61 µg/mL (~638 µM)95.69 ± 9.81 µg/mL (IC0.5)122.27 ± 7.67 µg/mL (IC0.5)Not Available
α-Viniferin 10.3 ± 0.58.2 ± 0.46.5 ± 0.312.8 ± 0.6

Note: Data for resveratrol, piceatannol, and pterostilbene are compiled from various sources and may have been obtained under different experimental conditions. Direct comparison of absolute values should be made with caution.

Table 2: Anti-inflammatory and Cytotoxic Activities of Stilbenoids (IC50 in µM)

CompoundNitric Oxide Inhibition (RAW 264.7 cells)COX-2 InhibitionCytotoxicity (Normal Cell Lines)
This compound Data Not AvailableData Not AvailableData Not Available
Resveratrol ~20-50 µM~5-15 µM>100 µM (Vero cells)
Piceatannol ~10-30 µMData Not Available>50 µM (Normal human dermal fibroblasts)
Pterostilbene ~25-100 µM~15-40 µM>100 µM (Normal human lung fibroblasts)

Note: The anti-inflammatory and cytotoxicity data for this compound is currently unavailable in the reviewed literature. The provided data for other stilbenoids serves as a benchmark for potential future studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined.

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound or standard solution to the wells.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

3. Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay:

  • Principle: This assay is based on the reduction of Cu(II)-Neocuproine complex to the colored Cu(I)-Neocuproine complex by antioxidants.

  • Protocol:

    • To a 96-well plate, add 50 µL of 10 mM CuCl₂, 50 µL of 7.5 mM neocuproine (B1678164) solution, and 60 µL of 1 M ammonium (B1175870) acetate buffer (pH 7.0).

    • Add 40 µL of the test compound or standard solution.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

    • A standard curve is prepared using Trolox, and the results are expressed as µM Trolox equivalents.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay (Griess Assay):

  • Principle: This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.

Cytotoxicity Assay

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

  • Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells (e.g., a normal cell line) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK_pathway->AP-1 AP-1_n AP-1 AP-1->AP-1_n translocates Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Inflammatory_Genes activates AP-1_n->Inflammatory_Genes activates Caraganaphenol_A This compound Caraganaphenol_A->IKK inhibits Caraganaphenol_A->MAPK_pathway inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

G cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis Prepare_Cells Prepare RAW 264.7 Cells Pre-treat Pre-treat cells with Stilbenoids Prepare_Cells->Pre-treat Prepare_Compounds Prepare Stilbenoid Solutions (this compound, Resveratrol, etc.) Prepare_Compounds->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Griess_Assay Griess Assay for Nitric Oxide Stimulate->Griess_Assay ELISA ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) Stimulate->ELISA Western_Blot Western Blot for iNOS and COX-2 Stimulate->Western_Blot Calculate_IC50 Calculate IC50 values Griess_Assay->Calculate_IC50 ELISA->Calculate_IC50 Western_Blot->Calculate_IC50 Compare_Activity Compare Bioactivity Calculate_IC50->Compare_Activity

Caption: Experimental workflow for comparing anti-inflammatory activity.

Conclusion

This compound exhibits potent antioxidant activity, in some cases surpassing that of other well-known stilbenoids. While further research is imperative to fully elucidate its anti-inflammatory and cytotoxic properties, the existing data on related compounds from the Caragana genus suggest a promising therapeutic potential. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future investigations into the pharmacological applications of this compound and other novel stilbenoids.

References

A Comparative Analysis of Caraganaphenol A and Kobophenol A in Preclinical Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of potential therapeutic agents for osteoarthritis (OA), natural polyphenolic compounds have garnered significant attention for their anti-inflammatory and chondroprotective properties. This guide provides a detailed comparison of two such compounds, Caraganaphenol A and Kobophenol A, based on available preclinical data. Due to the limited research on this compound as an isolated compound, this comparison utilizes data from studies on Caragana sinica root extract (CSR), a primary source of this compound. Similarly, given the absence of direct in-vivo studies on Kobophenol A in osteoarthritis, its potential is inferred from in-vitro anti-inflammatory data and studies on the related compound, resveratrol (B1683913), a well-researched stilbenoid.

This objective analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current understanding of these two compounds in the context of osteoarthritis.

Quantitative Data Summary

The following tables summarize the quantitative data from in-vitro and in-vivo studies, offering a comparative look at the efficacy of Caragana sinica root extract (as a proxy for this compound) and the known anti-inflammatory effects of Kobophenol A and the broader therapeutic potential of resveratrol.

Table 1: In-Vitro Efficacy in Osteoarthritis Models

ParameterCaragana Sinica Root Extract (CSR)Kobophenol AResveratrol (for comparison)
Cell Type IL-1β-stimulated rat chondrocytesLPS-stimulated J774A.1 macrophagesIL-1β-stimulated human/rabbit chondrocytes
Effect on MMPs MMP-1, MMP-3, MMP-9, MMP-13: Significant dose-dependent inhibition of mRNA expression.[1]Data not availableMMP-1, MMP-3, MMP-13: Significant inhibition of gene expression and protein secretion.
Effect on ADAMTSs ADAMTS-4, ADAMTS-5: Significant dose-dependent inhibition of mRNA expression.[1]Data not availableADAMTS-4, ADAMTS-5: Inhibition of gene expression.
Effect on Inflammatory Mediators -NO Production: Significant dose-dependent suppression. iNOS Expression: Significant dose-dependent inhibition. IL-1β, IL-6: Significant inhibition of gene expression and production.[2]PGE2, NO Production: Suppression.
Effect on Extracellular Matrix (ECM) Components Aggrecan, Type II Collagen: Inhibition of degradation.[1]Data not availableType II Collagen: Increased gene expression.

Table 2: In-Vivo Efficacy in Osteoarthritis Models

ParameterCaragana Sinica Root Extract (CSR)Kobophenol AResveratrol (for comparison)
Animal Model Monosodium iodoacetate (MIA)-induced OA in ratsData not availableDMM-induced OA in mice; MIA-induced OA in rats
Effect on Inflammatory Markers COX-2, iNOS, PGE2, NO: Significant inhibition in serum.[3]Data not availableTNF-α, IL-1β, IL-6, IL-18: Significant reduction in serum.
Effect on Cartilage Degradation Markers MMP-3, MMP-9, MMP-13: Significant inhibition in serum. Aggrecan, GAGs: Inhibition of degradation in serum.Data not availableMMP-13: Reduced expression in cartilage.
Histopathological Outcomes Mankin score: Significantly lower (improved cartilage structure) at 5 mL/kg and 10 mL/kg doses.Data not availableImproved cartilage integrity and reduced joint swelling.
Pain/Functionality Data not availableData not availablePain Score: Significant reduction in clinical trials when used as an adjuvant to meloxicam.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research design.

Caragana Sinica Root Extract (CSR) Studies

In-Vitro Model:

  • Cell Culture: Primary rat chondrocytes were isolated and stimulated with interleukin-1β (IL-1β) to mimic inflammatory conditions in osteoarthritis.

  • Treatment: Chondrocytes were treated with various concentrations of CSR.

  • Analysis: The mRNA expression of matrix metalloproteinases (MMPs), a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), and extracellular matrix (ECM) components were analyzed using quantitative real-time PCR (qRT-PCR). Protein expression of key signaling molecules in the MAPK and NF-κB pathways was assessed by Western blot.

In-Vivo Model:

  • Animal Model: Osteoarthritis was induced in Sprague-Dawley rats via intra-articular injection of monosodium iodoacetate (MIA).

  • Treatment: Rats were orally administered CSR at doses of 5 mL/kg or 10 mL/kg for a specified period.

  • Analysis: Serum levels of inflammatory mediators (COX-2, iNOS, PGE2, NO) and cartilage degradation markers (MMPs, Aggrecan, GAGs) were measured by ELISA. Histopathological changes in the knee joint were evaluated using the Mankin scoring system.

Kobophenol A In-Vitro Anti-inflammatory Assay
  • Cell Culture: J774A.1 murine macrophage cells were used.

  • Stimulation: Inflammation was induced using lipopolysaccharide (LPS).

  • Treatment: Cells were treated with varying concentrations of Kobophenol A.

  • Analysis: The production of nitric oxide (NO) was measured using the Griess reagent. The expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (IL-1β, IL-6) was determined by RT-PCR and ELISA. The activation of the NF-κB pathway was assessed by examining the phosphorylation of IKKα/β and the nuclear translocation of NF-κB p65 via Western blot and immunofluorescence.

Resveratrol Osteoarthritis Studies (Representative Protocols)

In-Vivo Model (DMM-induced OA):

  • Animal Model: Destabilization of the medial meniscus (DMM) was surgically induced in mice to model post-traumatic osteoarthritis.

  • Treatment: Mice received intra-articular injections of resveratrol.

  • Analysis: Histological analysis of the knee joints was performed to assess cartilage degradation. Immunohistochemistry was used to determine the expression of proteins like NF-κB1 and MMP-13 in the cartilage tissue.

Clinical Trial (Human Knee Osteoarthritis):

  • Study Design: A randomized, placebo-controlled trial involving patients with mild to moderate knee osteoarthritis.

  • Intervention: Patients received daily oral supplementation of resveratrol (e.g., 500 mg) as an adjuvant to standard NSAID therapy (e.g., meloxicam) for 90 days.

  • Analysis: Pain severity was assessed using a validated pain score. Serum levels of inflammatory biomarkers such as TNF-α, IL-1β, and IL-6 were measured by ELISA.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these polyphenols are attributed to their ability to modulate key signaling pathways involved in the pathogenesis of osteoarthritis.

Caragana Sinica Root Extract (this compound)

CSR has been shown to exert its chondroprotective effects by inhibiting the MAPK and NF-κB signaling pathways. In IL-1β-stimulated chondrocytes, CSR suppresses the phosphorylation of key kinases in the MAPK pathway, which in turn leads to the inhibition of NF-κB activation. This dual inhibition downstream reduces the expression of catabolic enzymes like MMPs and ADAMTSs, thereby preventing the degradation of the cartilage matrix.

Caragana_Sinica_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R MAPK_Pathway MAPK Pathway (ERK, JNK, p38) IL-1R->MAPK_Pathway IKK IKK MAPK_Pathway->IKK IκB IκB IKK->IκB inhibits NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n translocation CSR Caragana Sinica Root Extract CSR->MAPK_Pathway inhibits CSR->IKK inhibits Gene_Expression ↑ MMPs, ADAMTSs ↓ Collagen, Aggrecan NF-κB_n->Gene_Expression KobophenolA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n translocation KobophenolA Kobophenol A KobophenolA->IKK inhibits Gene_Expression ↑ iNOS, IL-1β, IL-6 NF-κB_n->Gene_Expression Experimental_Workflow cluster_induction OA Induction cluster_treatment Treatment cluster_evaluation Evaluation Induction Induce OA in Rodent Model (e.g., MIA or DMM) Treatment_Group Administer Test Compound (e.g., CSR or Resveratrol) - Oral gavage - Intra-articular injection Induction->Treatment_Group Control_Group Administer Vehicle or Placebo Induction->Control_Group Biochemical Biochemical Analysis - Serum/Synovial Fluid Markers (ELISA) Treatment_Group->Biochemical Histopathology Histopathological Analysis - Cartilage Staining - Mankin Score Treatment_Group->Histopathology Functional Functional Assessment - Pain Behavior - Gait Analysis Treatment_Group->Functional Control_Group->Biochemical Control_Group->Histopathology Control_Group->Functional

References

A Comparative Guide to the Antioxidant Mechanisms of Phenolic Compounds from Caragana Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant mechanisms of phenolic compounds isolated from Caragana species, offering insights into their potential therapeutic applications. Due to the limited specific data on a compound named "Caraganaphenol A," this document focuses on the validated antioxidant properties of other well-characterized constituents from the Caragana genus, such as flavonoids and stilbenoids. The methodologies of key antioxidant assays are detailed to support the validation of these mechanisms.

Antioxidant Activity of Caragana Constituents

Several studies have identified potent antioxidant compounds in various Caragana species. For instance, the stems of Caragana tibetica have been found to contain Tibeticanol, a novel piceatannol (B1677779) dimer, which, along with other isolated aromatic compounds, exhibits significant superoxide (B77818) anion scavenging activity[1]. Similarly, the flowers of Caragana sinica are rich in flavonoids, including quercetin, isoquercitrin, and rutin, which are major contributors to their high antioxidant capacity[2]. These compounds primarily exert their antioxidant effects by donating a hydrogen atom or an electron to neutralize free radicals, a common mechanism for phenolic antioxidants[3][4].

Comparison of Antioxidant Performance

The antioxidant potential of plant extracts and their constituent compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity. While specific IC50 values for "this compound" are not available, data for extracts from Caragana species and other natural antioxidants provide a useful comparison.

Antioxidant SampleAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Macaranga hypoleuca Ethyl Acetate (B1210297) FractionDPPH14.31Ascorbic Acid4.97
Macaranga hypoleuca Ethyl Acetate FractionABTS2.10Quercetin4.97
Zingiber zerumbet Ethanolic ExtractDPPH11.40--
Zingiber zerumbet Ethanolic ExtractFRAP19.38--
Zingiber zerumbet Ethanolic ExtractABTS89.32--

Note: This table presents data for other plant extracts to illustrate the range of antioxidant activities observed in natural products, as specific comparative data for Caragana constituents against standards were not available in the initial search results. The antioxidant activity of the ethyl acetate fraction of C. sinica flowers was noted to be the most effective among its extracts[2].

Experimental Protocols for Antioxidant Assays

The validation of antioxidant mechanisms relies on standardized experimental protocols. The following are detailed methodologies for three widely used antioxidant capacity assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Methanol or ethanol (B145695)

    • Test sample dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic acid, Quercetin)

  • Procedure:

    • Prepare various concentrations of the test sample and the positive control.

    • Add a specific volume of the DPPH solution to a set volume of the sample solutions.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the antioxidant capacity of both lipophilic and hydrophilic compounds.

  • Principle: The pre-formed ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is a measure of the antioxidant's activity.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Phosphate buffered saline (PBS) or ethanol

    • Test sample and positive control

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add a small volume of the test sample or positive control at various concentrations to a set volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of inhibition percentage versus concentration.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically. The change in absorbance is proportional to the antioxidant's reducing power.

  • Reagents:

    • Acetate buffer (e.g., 300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (e.g., 10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (e.g., 20 mM in water)

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • Test sample and positive control (e.g., FeSO₄)

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C before use.

    • Add a small volume of the test sample or a standard solution to a set volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the resulting blue solution at a specific wavelength (e.g., 593 nm).

    • A standard curve is prepared using a known concentration of FeSO₄.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

Visualizing Antioxidant Mechanisms and Workflows

General Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds act as antioxidants primarily by scavenging free radicals. The following diagram illustrates this general mechanism.

G cluster_0 Cellular Environment Free_Radical Free Radical (e.g., ROO•) Stable_Molecule Stable Molecule (e.g., ROOH) Free_Radical->Stable_Molecule Neutralized Phenolic_Antioxidant Phenolic Antioxidant (e.g., Caragana Phenol) Phenolic_Antioxidant->Free_Radical Donates H• or e- Antioxidant_Radical Less Reactive Antioxidant Radical Phenolic_Antioxidant->Antioxidant_Radical Forms G cluster_workflow Antioxidant Assay Workflow Sample_Prep Sample Preparation (Extract/Compound Dilution) Reaction Reaction Mixture (Sample + Reagent) Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS•+, or FRAP) Reagent_Prep->Reaction Incubation Incubation (Time & Temperature Specific) Reaction->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Calculation Data Analysis (% Inhibition, IC50, FRAP value) Measurement->Calculation

References

Unraveling the Biological Targets of Caraganaphenol A: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological targets of Caraganaphenol A have revealed a significant knowledge gap in the scientific literature. As of December 2025, no specific biological targets or cross-validation studies for this compound have been publicly documented. This guide, therefore, serves as a foundational blueprint for future research, outlining the necessary comparative methodologies and data presentation standards to rigorously validate its potential therapeutic targets once they are identified.

While direct information on this compound is currently unavailable, the Caragana genus, from which this putative compound likely originates, is a rich source of diverse phytochemicals with known biological activities. Numerous studies have isolated and characterized a variety of compounds from different Caragana species, including flavonoids, stilbenoids, and triterpenoids. These compounds have shown a range of effects, such as antioxidant and anti-inflammatory activities, suggesting that this compound, as a phenolic compound, may possess similar properties.

This guide will proceed by presenting a hypothetical framework for the cross-validation of a potential biological target for this compound, using established research protocols and data from analogous compounds to illustrate the required experimental rigor.

Hypothetical Target: Cyclooxygenase-2 (COX-2)

For the purpose of this guide, we will hypothesize that this compound is identified as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. To validate this, a comparative analysis with a known COX-2 inhibitor, such as Celecoxib, would be essential.

Data Presentation: Comparative Inhibitory Activity

A crucial first step is to quantify and compare the inhibitory potency of this compound and reference compounds against the target enzyme. This data should be presented in a clear, tabular format.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundCOX-2[Experimental Value][Experimental Value]
CelecoxibCOX-20.04>375
IbuprofenCOX-1/COX-213.1 (COX-1), 3.9 (COX-2)0.3

Caption: Comparative inhibitory concentrations (IC50) and selectivity of this compound and control compounds against COX enzymes.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings.

Enzyme Inhibition Assay (COX-1 and COX-2)

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin, glutathione, and phenol.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure: The enzymes are pre-incubated with varying concentrations of this compound or control drugs for 15 minutes at 25°C. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin (B15479496) E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Visualization of Experimental Workflow

A clear diagram of the experimental process is essential for understanding the methodology.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Recombinant COX-1/COX-2 Incubation Pre-incubation (15 min, 25°C) Enzyme->Incubation Compound This compound & Controls Compound->Incubation Reaction Add Arachidonic Acid (Initiate Reaction) Incubation->Reaction ELISA Measure PGE2 (ELISA) Reaction->ELISA Analysis Calculate IC50 ELISA->Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Cross-Validation of Target Engagement in a Cellular Context

To confirm that this compound engages COX-2 within a cellular environment, further experiments are necessary. A common approach is to measure the downstream effects of target inhibition.

Data Presentation: Cellular Assay Results
Cell LineTreatmentPGE2 Production (pg/mL)
MacrophagesVehicle[Baseline Value]
MacrophagesLipopolysaccharide (LPS)[Stimulated Value]
MacrophagesLPS + this compound (1 µM)[Experimental Value]
MacrophagesLPS + Celecoxib (1 µM)[Control Value]

Caption: Effect of this compound on PGE2 production in LPS-stimulated macrophages.

Experimental Protocols

Cellular PGE2 Production Assay

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

  • Stimulation: Cells are pre-treated with this compound or Celecoxib for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit.

  • Data Analysis: Results are expressed as the mean ± standard deviation from at least three independent experiments.

Visualization of the Signaling Pathway

A diagram illustrating the targeted signaling pathway provides a clear conceptual framework.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 (Target) NFkB->COX2 induces expression PGE2 PGE2 (Inflammation) COX2->PGE2 produces AA Arachidonic Acid AA->COX2 substrate CaraganaphenolA This compound CaraganaphenolA->COX2 inhibits

Caption: Simplified signaling pathway of LPS-induced PGE2 production and the inhibitory action of this compound.

Future Directions

The validation of this compound's biological targets will require a multi-faceted approach. Once initial targets are identified, a battery of cross-validation techniques should be employed, including but not limited to:

  • Affinity-based methods: Techniques like affinity chromatography and drug affinity responsive target stability (DARTS) can directly identify binding partners.

  • Genetic approaches: siRNA or CRISPR-Cas9 mediated knockdown of the putative target should abolish the biological effects of this compound.

  • Computational modeling: Molecular docking studies can provide insights into the binding mode and specificity of this compound to its target.

This guide provides a robust framework for the systematic and rigorous cross-validation of this compound's biological targets. The adoption of these standardized methodologies and clear data presentation formats will be crucial for advancing our understanding of this and other novel natural products. Researchers are encouraged to utilize this structure to ensure the generation of high-quality, reproducible data that will ultimately pave the way for potential therapeutic applications.

Comparative Efficacy of Caragana Species Polyphenols and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of polyphenolic compounds isolated from Caragana species against standard anti-inflammatory drugs. Due to the limited specific information on "Caraganaphenol A," this guide focuses on the broader class of bioactive polyphenols identified in plants of the Caragana genus, which have demonstrated significant anti-inflammatory properties in preclinical studies.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of polyphenols from Caragana species and conventional anti-inflammatory drugs are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. A major point of convergence is the inhibition of pro-inflammatory mediators.

Polyphenols from Caragana Species:

Extracts and isolated compounds from Caragana acanthophylla and Caragana turfanensis have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This inhibition leads to a downstream reduction in the expression of several key inflammatory molecules, including:

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the synthesis of prostaglandins (B1171923), which are central to inflammation and pain.

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which amplify the inflammatory cascade.

By targeting the NF-κB pathway, these polyphenols can effectively suppress the production of a wide array of inflammatory mediators.

Standard Anti-inflammatory Drugs:

Standard anti-inflammatory drugs are broadly categorized into two main classes based on their mechanism of action:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class, which includes well-known drugs like ibuprofen (B1674241) and indomethacin (B1671933), primarily functions by inhibiting the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the production of prostaglandins, thereby reducing inflammation and pain.

  • Corticosteroids: Dexamethasone is a potent synthetic glucocorticoid. Its primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, similar to the Caragana polyphenols. Additionally, it inhibits phospholipase A2, an upstream enzyme in the arachidonic acid cascade, further reducing the production of prostaglandins and leukotrienes.

Below are diagrams illustrating the NF-κB and COX-2 signaling pathways, key targets for these anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_IkB NF-κB IκB DNA DNA NFkB->DNA Translocation & Transcription Nucleus Nucleus iNOS iNOS DNA->iNOS COX2 COX-2 DNA->COX2 Cytokines Pro-inflammatory Cytokines DNA->Cytokines Caragana Caragana Polyphenols Caragana->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IKK Inhibits

NF-κB Signaling Pathway Inhibition

COX2_Signaling_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 PLA2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (Ibuprofen, Indomethacin) NSAIDs->COX2 Inhibits Activity Caragana Caragana Polyphenols (via NF-κB) Caragana->COX2 Inhibits Expression InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway NFkB_pathway->COX2 Upregulates Expression

COX-2 Signaling Pathway and Inhibition

In Vitro Efficacy: Inhibition of Nitric Oxide Production

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

It is important to note that the following data is compiled from different studies. Direct comparison of IC50 values across different experiments should be interpreted with caution due to potential variations in experimental conditions.

CompoundSourceTarget/AssayIC50 (µM)Reference
Caragana Polyphenols
Polyphenols (unspecified)Caragana acanthophyllaLPS-induced NO production in RAW 264.7 cells23.91 - 64.14[1]
Caraganolide ACaragana turfanensisLPS-induced NO production in BV2 microglial cells1.01[2]
3',7,8-trihydroxy-4'-methoxyisoflavoneCaragana turfanensisLPS-induced NO production in BV2 microglial cells6.87[2]
Standard Anti-inflammatory Drugs
IbuprofenStandard NSAIDLPS-induced iNOS activity in rat glial cells~760
IndomethacinStandard NSAIDLPS-induced NO production in RAW 264.7 cells~56.8 - 60.88
DexamethasoneCorticosteroidLPS-induced NO production in J774 macrophagesDose-dependent inhibition (0.1 - 10 µM)

Based on the available in vitro data, specific polyphenols isolated from Caragana species, such as caraganolide A, demonstrate potent inhibition of nitric oxide production, with IC50 values in the low micromolar range, suggesting a higher potency than ibuprofen and comparable or greater potency than indomethacin in these specific assays.

In Vivo Anti-inflammatory Models

Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay is a standard method for screening compounds for anti-inflammatory properties by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the test compounds (Caragana polyphenols or standard drugs) for 1-2 hours. A vehicle control (e.g., DMSO) is also included.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • The plates are then incubated for a further 24 hours.

3. Nitric Oxide Measurement (Griess Assay):

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Typically, 100 µL of supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

5. Cell Viability Assay:

  • A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

Experimental_Workflow start Start: Compound Screening cell_culture 1. Cell Culture (RAW 264.7 Macrophages) start->cell_culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding treatment 3. Pre-treatment with Test Compounds (Caragana Polyphenols / Standard Drugs) seeding->treatment lps_stimulation 4. LPS Stimulation (1 µg/mL) treatment->lps_stimulation incubation 5. Incubation (24 hours) lps_stimulation->incubation supernatant_collection 6. Collect Supernatant incubation->supernatant_collection mtt_assay Parallel: MTT Assay (Assess Cell Viability) incubation->mtt_assay griess_assay 7. Griess Assay (Measure Nitrite) supernatant_collection->griess_assay data_analysis 8. Data Analysis (Calculate % Inhibition and IC50) griess_assay->data_analysis mtt_assay->data_analysis end End: Efficacy Determined data_analysis->end

General Experimental Workflow

Conclusion

Polyphenolic compounds isolated from Caragana species exhibit promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. In vitro studies on the inhibition of nitric oxide production suggest that certain purified polyphenols from Caragana may have potency comparable to or greater than some standard NSAIDs.

However, a direct and definitive comparison of efficacy is challenging due to the lack of head-to-head studies under identical experimental conditions. Further research, including direct comparative in vitro and in vivo studies with standardized protocols, is necessary to fully elucidate the therapeutic potential of these natural compounds relative to established anti-inflammatory drugs. The potent activity of compounds like caraganolide A warrants further investigation and development for novel anti-inflammatory therapies.

References

Unraveling the Bioactivity of Caragana Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound "Caraganaphenol A" does not appear in published scientific literature, the genus Caragana is a rich source of bioactive phenolic compounds, particularly flavonoids and isoflavonoids. This guide provides a comparative analysis of the structure-activity relationships of a prominent flavonoid found in Caragana species, quercetin (B1663063), and its analogs, drawing upon available experimental data to illuminate their therapeutic potential.

This guide is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry of natural products from the Caragana genus. We will delve into the quantitative data on their biological activities, the experimental protocols used to determine them, and the signaling pathways they modulate.

Comparative Biological Activity of Quercetin and Its Analogs

The biological activity of flavonoids is intricately linked to their chemical structure. Modifications to the core flavonoid scaffold can significantly impact their potency and selectivity. The following table summarizes the inhibitory activities of quercetin and its methylated analogs against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.

CompoundStructureBACE1 Inhibition IC50 (μM)[1]
Quercetin3,3',4',5,7-Pentahydroxyflavone> 10
3-O-Methylquercetin3'-Hydroxy-3,4',5,7-tetramethoxyflavone6.5 ± 0.4
3,3'-Di-O-methylquercetin3,3',4',5,7-Pentamethoxyflavone4.2 ± 0.3
3,7-Di-O-methylquercetin3,3',4',5-Tetramethoxy-7-hydroxyflavone1.2 ± 0.1

Caption: The table illustrates the impact of methylation on the BACE1 inhibitory activity of quercetin. Increased methylation appears to enhance the inhibitory potency.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

BACE1 Inhibition Assay[1]

The inhibitory activity of the compounds against BACE1 was determined using a fluorescence resonance energy transfer (FRET) assay. The assay mixture contained the test compound, recombinant human BACE1, and a specific BACE1 substrate peptide. The reaction was incubated at 37°C, and the fluorescence was measured at excitation and emission wavelengths of 320 nm and 405 nm, respectively. The concentration of the compound that inhibited 50% of the BACE1 activity (IC50) was calculated from the dose-response curves.

Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory activity of isoflavone (B191592) derivatives from Caragana pruinosa was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cells were pre-treated with the test compounds for 1 hour before being stimulated with LPS (1 μg/mL) for 24 hours. The amount of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, was determined.

Signaling Pathway Modulation

Flavonoids from Caragana species have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and neurodegeneration.

A methanol (B129727) extract of Caragana rosea has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) signaling pathways in macrophages.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates IRF3 IRF3 TLR4->IRF3 Activates Inflammation Inflammatory Response (NO, Cytokines) NFkB->Inflammation IRF3->Inflammation Caragana_Extract Caragana rosea Extract Caragana_Extract->TLR4 Inhibits

Caption: Anti-inflammatory mechanism of Caragana rosea extract.

Structure-Activity Relationship Insights

The available data, although not exhaustive for a single compound and its analogs, provides valuable insights into the structure-activity relationships of flavonoids from the Caragana genus.

  • Methylation: As seen in the BACE1 inhibition data, the methylation of hydroxyl groups on the quercetin scaffold significantly enhances its inhibitory activity. This suggests that lipophilicity and the specific positioning of methoxy (B1213986) groups play a crucial role in the interaction with the enzyme's active site.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid rings are critical for their antioxidant activity. The presence of a catechol group (two adjacent hydroxyl groups) on the B-ring, as seen in quercetin, is a well-established determinant of potent radical scavenging activity.

Conclusion

While the originally requested "this compound" remains elusive, this guide demonstrates that the Caragana genus is a promising source of bioactive flavonoids with therapeutic potential. The structure-activity relationships of these compounds, particularly quercetin and its derivatives, highlight the importance of specific structural modifications in dictating their biological effects. Further research focusing on the systematic synthesis and biological evaluation of analogs of flavonoids isolated from Caragana species is warranted to fully elucidate their medicinal value and to develop novel therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of Caraganaphenol A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling Caraganaphenol A, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a fully buttoned lab coat.[1][2] All manipulations involving this compound, especially in powdered form or in volatile solvents, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] An emergency eyewash and safety shower must be readily accessible.[1]

Core Disposal Procedures

This compound, as a phenolic compound, must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated pipette tips, gloves, and other disposable labware, must be collected separately from other waste streams.

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical nature of the waste. The container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

  • Waste Accumulation: Keep the hazardous waste container sealed when not in use. Store it in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, heat, and ignition sources.

  • Full Container Management: When the waste container is approximately 90% full, it should be securely sealed.

  • Waste Pickup: Arrange for the disposal of the container through your institution's certified hazardous waste management program. This typically involves contacting the EHS office to schedule a pickup.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes general considerations for the disposal of phenolic compounds, which should be applied as a precautionary measure.

ParameterGuidelineRationale
pH of Aqueous Waste Neutralize to pH 6-8 if safe and permissible by local regulations before collection.To minimize corrosivity (B1173158) and reactivity. However, consult EHS before any neutralization.
Solvent Concentration Keep flammable solvent concentrations to a minimum in the waste container.To reduce fire hazard.
Container Headspace Leave at least 10% headspace in the liquid waste container.To allow for vapor expansion and prevent spills.
Spill Residue Absorb small spills with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.To ensure proper cleanup and containment of hazardous material.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste at Point of Generation A->B C Select Appropriate & Labeled Hazardous Waste Container B->C D Collect Waste in Sealed Container in Chemical Fume Hood C->D E Store in Designated Secondary Containment Area D->E F Keep Container Closed When Not in Use E->F G Container Reaches 90% Capacity F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I

This compound Waste Disposal Workflow

Logical Relationship for Spill Response

This diagram outlines the decision-making process in the event of a this compound spill.

A Spill of this compound Occurs B Assess Spill Size & Location A->B C Small Spill (<50 mL, contained) B->C Small D Large Spill (>50 mL) or in Public Area B->D Large H Wear Appropriate PPE C->H E Evacuate Immediate Area D->E F Alert Colleagues & Supervisor E->F G Contact EHS/Emergency Response F->G I Absorb with Inert Material H->I J Collect Residue in Sealed Container I->J K Dispose of as Hazardous Waste J->K L Decontaminate Spill Area K->L

This compound Spill Response Plan

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.